Methyl 6-bromoquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-bromoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJGHYVBAPYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703466 | |
| Record name | Methyl 6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220418-77-8 | |
| Record name | Methyl 6-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 6-bromoquinoline-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol based on an analogous compound, and explores its potential biological activities with supporting data from related quinoline derivatives.
Core Compound Properties
This compound is a quinoline derivative characterized by a bromine substituent at the 6-position and a methyl ester at the 3-position. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules. Its structure is often utilized in the development of novel therapeutic agents.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [2][3] |
| Molecular Weight | 266.09 g/mol | [2] |
| CAS Number | 1220418-77-8 | |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 152-154 °C | |
| InChI Key | CXRJGHYVBAPYRL-UHFFFAOYSA-N |
Synthesis and Experimental Protocol
Predicted Synthetic Pathway
The most probable synthetic route to this compound is the acid-catalyzed esterification of 6-bromoquinoline-3-carboxylic acid with methanol.
Caption: Predicted synthetic pathway for this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from the synthesis of Methyl 6-bromoquinoline-2-carboxylate and is expected to be highly applicable for the synthesis of this compound.[6]
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Water (deionized)
-
Dichloromethane
Procedure:
-
To a solution of 6-bromoquinoline-3-carboxylic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting suspension is then extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Biological Activities and Potential Applications
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] While specific biological data for this compound is limited in the available literature, the activities of structurally related compounds provide strong evidence for its potential as a lead structure in drug discovery.
Anticancer Activity
The 6-bromoquinoline scaffold is a key feature in several compounds with demonstrated cytotoxic activity. For instance, a study on 6-bromo quinazoline derivatives (a closely related heterocyclic system) showed significant antiproliferative effects against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 8a (a 6-bromo quinazoline derivative) | MCF-7 | 15.85 ± 3.32 |
| Compound 8a (a 6-bromo quinazoline derivative) | SW480 | 17.85 ± 0.92 |
| Erlotinib (Control) | MCF-7 | 9.9 ± 0.14 |
Data from a study on 6-bromo quinazoline derivatives, demonstrating the potential of the 6-bromo heterocyclic core.[8]
Furthermore, quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents, showing activity against MCF-7 and K562 (chronic myelogenous leukemia) cell lines.[9] This suggests that the quinoline-3-carboxylate moiety also contributes to the potential anticancer profile.
Antimicrobial Activity
Quinazolinone derivatives, which share a similar heterocyclic core, have been shown to exhibit antibacterial activity.[10] The general class of quinolines is known for its antimicrobial properties, and this compound could be a valuable intermediate for the synthesis of novel antimicrobial agents.
Potential as Prostaglandin F2α Inhibitors
A recent study explored 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α), a key mediator in preterm labor.[11] This indicates a potential therapeutic application for derivatives of the 6-bromoquinoline scaffold in reproductive health.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, standard in vitro assays can be employed. The following are general protocols for evaluating anticancer and antimicrobial activity.
Workflow for Anticancer Activity Screening
References
- 1. This compound [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. glpbio.com [glpbio.com]
- 5. scbt.com [scbt.com]
- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medires [mediresonline.org]
- 11. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
what is Methyl 6-bromoquinoline-3-carboxylate
A Technical Guide to Methyl 6-bromoquinoline-3-carboxylate
Introduction
This compound is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring a bromine atom on the quinoline core and a methyl ester group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its role in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 10185-93-0 |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Melting Point | 165-169 °C |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would typically show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Experimental Protocols
This compound is typically synthesized via a multi-step process. A common approach involves the Gould-Jacobs reaction.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol outlines the synthesis starting from 4-bromoaniline.
Step 1: Condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add diethyl 2-(ethoxymethylene)malonate (1 equivalent) to the solution.
-
Heat the mixture to reflux for 2-4 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the intermediate product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Thermal Cyclization
-
Place the intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This induces a cyclization reaction to form the quinoline ring system.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.
-
Filter the product and wash thoroughly with hexane.
Step 3: Conversion to Methyl Ester (if necessary) The Gould-Jacobs reaction yields an ethyl ester. If the methyl ester is specifically required, a transesterification step or hydrolysis followed by esterification with methanol would be necessary.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
The bromine atom at the 6-position is particularly useful as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). These reactions allow for the introduction of diverse functional groups, enabling the exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.
Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a typical application of this compound as a substrate in a Suzuki cross-coupling reaction.
-
To a reaction vessel, add this compound (1 equivalent), an aryl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add a base, for example, an aqueous solution of sodium carbonate (2 M, 3 equivalents).
-
Add a solvent system, typically a mixture like toluene/ethanol/water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 6-aryl-quinoline derivative.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate whose value lies in its versatile quinoline core and the reactive bromine handle. Its utility in constructing diverse molecular libraries makes it a significant compound for researchers and scientists, particularly those in the field of medicinal chemistry and drug development. The synthetic protocols and workflows described herein provide a framework for its effective use in the laboratory.
Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a common motif in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis protocols, and its role as a key intermediate in the development of potential therapeutics.
Core Properties
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | |
| Molecular Weight | 266.09 g/mol | |
| CAS Number | 1220418-77-8 | |
| Appearance | Solid (predicted) | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Predicted LogP | 2.78 |
Spectral Data
Mass Spectrometry:
-
LC-MS (ESI+): m/z = 266 [M+H]⁺.[1]
NMR and IR Spectroscopy:
Synthesis and Reactivity
This compound is typically synthesized from its corresponding carboxylic acid and is utilized as an intermediate in the synthesis of more complex molecules.
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from patent literature describing the esterification of 6-bromoquinoline-3-carboxylic acid.[2]
-
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 6-bromoquinoline-3-carboxylic acid in methanol.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
-
2. Reduction of this compound to (6-bromoquinolin-3-yl)methanol
This protocol describes the reduction of the methyl ester to the corresponding alcohol, a common transformation for this intermediate.[3][4]
-
Materials:
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄)
-
Water (H₂O)
-
15% Sodium hydroxide solution (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using DIBAL-H):
-
Dissolve this compound in dichloromethane and cool the solution to 0 °C.
-
Add a solution of DIBAL-H in a suitable solvent (e.g., toluene) dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Allow the mixture to warm to room temperature and stir for an additional 10 minutes.
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the product as necessary.
-
Visualized Synthesis Workflow
The following diagram illustrates the synthesis of this compound and its subsequent reduction.
Caption: Synthetic pathway from 6-bromoquinoline-3-carboxylic acid.
Role in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The quinoline core is a well-established pharmacophore, and modifications at the 3- and 6-positions can lead to compounds with diverse biological activities.
Intermediate in the Synthesis of Bioactive Molecules
-
GuaB Inhibitors: This compound has been utilized as a starting material in the synthesis of potent inhibitors of inosine-5'-monophosphate dehydrogenase (GuaB), an essential enzyme in bacterial guanine nucleotide biosynthesis. These inhibitors are being investigated as potential novel antibiotics, particularly against multidrug-resistant pathogens like Acinetobacter baumannii.[3][4]
-
WEE1 Degrading Compounds: this compound is a precursor in the synthesis of compounds designed to induce the degradation of the WEE1 kinase, a critical regulator of the cell cycle. Targeting WEE1 is a promising strategy in cancer therapy.[5]
Logical Relationship in Drug Discovery
The following diagram illustrates the role of this compound as a key building block in the drug discovery process.
Caption: From a core scaffold to potential therapeutic agents.
Conclusion
This compound is a synthetically versatile intermediate with demonstrated utility in the development of novel therapeutic agents. While a complete experimental profile of its basic physical properties is not widely published, its chemical reactivity and importance as a building block are well-documented in the scientific and patent literature. For researchers in the fields of medicinal chemistry and drug development, this compound represents a valuable starting point for the synthesis of new molecular entities targeting a range of diseases, from bacterial infections to cancer. Further characterization of its physicochemical properties would be beneficial to the scientific community.
References
- 1. Buy Methyl 8-bromoquinoline-3-carboxylate [smolecule.com]
- 2. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents [patents.google.com]
Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-bromoquinoline-3-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its quinoline scaffold is a common feature in a variety of biologically active compounds, and the presence of a bromo-substituent at the 6-position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. The methyl ester at the 3-position offers a site for derivatization or can be hydrolyzed to the corresponding carboxylic acid. This technical guide provides an in-depth overview of the synthesis, chemical properties, and primary applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and characterization data are provided to assist researchers in its effective utilization.
Chemical Properties and Characterization
This compound is a solid at room temperature with the chemical formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol .[1] It is primarily used as a building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [1] |
| CAS Number | 1220418-77-8 | [1] |
| Appearance | Solid | N/A |
| Purity | Typically >97% | [2] |
Table 2: Spectroscopic Data of this compound Analogs
| Analog | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | MS (m/z) |
| Ethyl 6-bromoquinoline-3-carboxylate | δ 9.36 (s, 1H), 8.45 (d, J=2.0 Hz, 1H), 8.20 (d, J=8.8 Hz, 1H), 8.05 (dd, J=8.8, 2.0 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H) | δ 164.8, 149.2, 146.1, 136.4, 131.7, 130.9, 129.5, 125.2, 122.1, 61.9, 14.2 | [M+H]⁺ 280.0, 282.0 |
| Methyl 6-bromoquinoline-2-carboxylate | δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H) | N/A | [M+H]⁺ 267 |
Note: The data for Ethyl 6-bromoquinoline-3-carboxylate is inferred from publicly available spectra. The data for Methyl 6-bromoquinoline-2-carboxylate is from a published synthesis protocol.[3]
Synthesis of this compound
The most direct route to this compound is through the esterification of 6-bromoquinoline-3-carboxylic acid. This can be achieved using standard esterification methods, such as Fischer esterification.
Experimental Protocol: Fischer Esterification of 6-bromoquinoline-3-carboxylic acid
This protocol is adapted from a similar procedure for the synthesis of Methyl 6-bromoquinoline-2-carboxylate.[3]
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated) or Methanesulfonic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or other suitable organic solvent
Procedure:
-
To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or another suitable organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 80-95%.[3]
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily centered around the bromo-substituent and the methyl ester. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating diverse chemical libraries for drug screening.
The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.
Key Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of drug discovery, it is frequently used to synthesize biaryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualization of Synthetic and Application Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis and a key application workflow for this compound.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic placement of functional groups allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries. The detailed protocols and data provided in this guide are intended to facilitate its use in research and development, ultimately contributing to the discovery of new and effective therapeutic agents.
References
The Untapped Potential: A Technical Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. Methyl 6-bromoquinoline-3-carboxylate, a readily available synthetic intermediate, presents a unique starting point for the development of novel therapeutic agents. The presence of the bromine atom at the 6-position and the carboxylate group at the 3-position offers versatile handles for chemical modification, allowing for the exploration of a diverse chemical space. This technical guide provides an in-depth analysis of the potential biological activities of derivatives synthesized from this core structure, with a particular focus on their anticancer and antimicrobial properties. Drawing from existing research on related quinoline-3-carboxylate and bromoquinoline analogs, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and structure-activity relationships to guide future drug discovery efforts in this promising area.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a key structural motif in a variety of natural products and synthetic molecules with diverse biological activities. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2]
This compound serves as a strategic building block for the synthesis of novel quinoline derivatives. The bromine atom at the 6-position can be exploited for cross-coupling reactions to introduce a variety of substituents, while the methyl ester at the 3-position can be readily hydrolyzed or converted to amides, hydrazides, and other functional groups. These modifications can significantly influence the compound's physicochemical properties and biological activity, making this scaffold a promising starting point for the development of new therapeutic agents.
Anticancer Activity of Quinoline-3-carboxylate Derivatives
While direct studies on the anticancer activity of derivatives of this compound are limited in the public domain, research on analogous quinoline-3-carboxylate derivatives provides valuable insights into their potential as antiproliferative agents. A notable study by Yadav et al. (2020) explored the synthesis and in vitro anticancer activity of a series of novel quinoline-3-carboxylate derivatives, demonstrating their potent effects against human cancer cell lines.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of synthesized quinoline-3-carboxylate derivatives against the MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines.
| Compound ID | R | R' | MCF-7 IC50 (µM) | K562 IC50 (µM) |
| 4a | H | H | 1.25 | 1.89 |
| 4b | 4-F | H | 0.88 | 1.12 |
| 4c | 4-Cl | H | 0.75 | 0.98 |
| 4d | 4-Br | H | 0.69 | 0.85 |
| 4e | 4-NO2 | H | 1.52 | 2.15 |
| 4f | 4-OCH3 | H | 1.10 | 1.45 |
| 4g | 2-Cl | H | 0.95 | 1.20 |
| 4h | 2,4-diCl | H | 0.58 | 0.72 |
| 4i | H | 4-F | 0.92 | 1.18 |
| 4j | H | 4-Cl | 0.81 | 1.05 |
| 4k | H | 4-Br | 0.72 | 0.28 |
| 4l | H | 4-NO2 | 1.68 | 2.30 |
| 4m | H | 4-OCH3 | 0.33 | 0.28 |
| 4n | H | 2,4-diCl | 0.33 | 0.45 |
| Doxorubicin | - | - | 0.48 | 0.35 |
Data extracted from Yadav et al., 2020. The specific structures of the "R" and "R'" substituents on the core scaffold should be referred to in the original publication for full clarity.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above suggests several key structure-activity relationships for this class of compounds:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring attached to the quinoline core significantly impact the anticancer activity.
-
Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the phenyl ring generally enhances the antiproliferative activity compared to the unsubstituted analog.
-
Electron-Withdrawing vs. Electron-Donating Groups: The specific electronic effects of the substituents play a crucial role, though a simple linear relationship is not always observed.
-
Positional Isomerism: The position of the substituent on the phenyl ring also influences the potency of the derivatives.
These SAR insights provide a valuable roadmap for the rational design of future derivatives of this compound with potentially enhanced anticancer activity.
Antimicrobial Potential of Bromoquinoline Derivatives
The quinoline nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom can further enhance the antimicrobial properties of these compounds. While specific studies on the antimicrobial activity of this compound derivatives are not widely reported, the broader class of bromoquinoline derivatives has shown promising activity against a range of bacterial and fungal pathogens.
Derivatives of 6-bromoquinoline have been investigated for their activity against both Gram-positive and Gram-negative bacteria. The bromine atom is thought to contribute to the overall lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies that can be employed to evaluate the biological activity of this compound derivatives.
Synthesis of Quinoline-3-carboxylate Derivatives
A general synthetic route to quinoline-3-carboxylate derivatives, as adapted from the work of Yadav et al. (2020), is outlined below. This can serve as a template for the synthesis of novel derivatives starting from this compound.
References
Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, methyl 6-bromoquinoline-3-carboxylate has emerged as a key scaffold in the design and synthesis of novel anticancer agents. This technical guide provides an in-depth overview of this compound and its derivatives in the context of anticancer research. It covers the synthesis, mechanisms of action, and relevant experimental protocols. The guide aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new cancer therapeutics.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent anticancer properties.[1] The introduction of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position of the quinoline nucleus provides a versatile template for chemical modification and optimization of biological activity. This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[2] This document consolidates the current knowledge on this compound and its analogs, focusing on their utility in oncology research.
Synthesis of the Core Scaffold
While specific synthesis routes for this compound are proprietary or embedded within broader derivative synthesis papers, a representative method for a structurally similar compound, methyl 6-bromoquinoline-2-carboxylate, is presented below. This protocol illustrates a common synthetic strategy for this class of compounds.
Representative Synthesis of a Methyl 6-bromoquinoline-carboxylate Analog
A mixture of 6-bromoquinoline-2-carboxylic acid (1.31 mol) and methanesulfonic acid (0.34 mol) in methanol (2 L) is refluxed for 6 hours. Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate (0.34 mol). The resulting suspension is cooled to 20°C and stirred overnight. The solid product is collected by filtration and washed with water. The solid is then dried in a vacuum oven at 50°C to yield the final product.[3]
Anticancer Activity and Quantitative Data
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key enzymes involved in DNA replication and repair. While specific IC50 values for the parent compound, this compound, are not widely published, the data for its derivatives highlight the potential of this chemical scaffold.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoline-Thiazolobenzimidazolone Hybrids | A549 (Lung) | Not Specified | |
| AGS (Gastric) | Not Specified | ||
| 2-Thioxoquinazolin-4-one Derivatives | HeLa (Cervical) | 1.85 - 2.81 | [4] |
| MDA-MB-231 (Breast) | 1.85 - 2.81 | [4] | |
| 6-Bromoquinazoline Derivatives | MCF-7 (Breast) | 0.53 - 46.6 | [5] |
| SW480 (Colon) | 0.53 - 46.6 | [5] | |
| Indolo[2,3-b]quinoline Derivative (BAPPN) | HepG2 (Liver) | 3.3 (µg/mL) | [6] |
| HCT-116 (Colon) | 23 (µg/mL) | [6] | |
| MCF-7 (Breast) | 3.1 (µg/mL) | [6] | |
| A549 (Lung) | 9.96 (µg/mL) | [6] | |
| Various Quinoline Derivatives | HT29 (Colon) | 1.1 - 4.1 (µg/mL) | [7] |
| SW620 (Colon) | 1.1 - 4.1 (µg/mL) | [7] | |
| Thienopyrimidine Derivative | T47D (Breast) | 6.9 | [8] |
| MDA-MB-231 (Breast) | 10 | [8] | |
| 2-Quinolinone Derivatives | MCF-7 (Breast) | 2.20 - 11.90 | [8] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of this compound derivatives are often mediated through the modulation of critical cellular signaling pathways. Two prominent mechanisms are the induction of apoptosis and the inhibition of topoisomerase II.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[9] Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8.[10]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspase-9.[10] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][11]
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[12] Quinoline-based compounds can modulate the expression of these proteins to favor apoptosis.
Caption: Apoptosis pathways activated by quinoline derivatives.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[13] Topoisomerase II inhibitors can be classified as "poisons" that trap the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death.[13][14] This DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).
The DDR pathway involves sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) that, upon detecting DNA damage, activate checkpoint kinases Chk1 and Chk2.[14][15] These kinases then orchestrate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Caption: DNA damage response pathway initiated by Topoisomerase II inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][19] The absorbance is directly proportional to the number of viable cells.
Caption: Standard workflow for an MTT-based cell viability assay.
Caspase-3 Activation Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: After treating cells with the test compound, harvest and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key cellular machinery like topoisomerase II underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis, biological activity, and mechanisms of action associated with this important chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the clinical utility of these compounds in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
The Quinoline Scaffold: A Promising Frontier in Anti-Inflammatory Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinoline nucleus, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide delves into the compelling anti-inflammatory properties of quinoline-based compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the key molecular targets, summarizes quantitative efficacy data, presents detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways involved.
Molecular Targets of Anti-Inflammatory Quinoline Compounds
Quinoline derivatives exert their anti-inflammatory effects by modulating the activity of several key proteins implicated in the inflammatory cascade. The primary targets identified to date include cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), tumor necrosis factor-alpha converting enzyme (TACE), transient receptor potential vanilloid 1 (TRPV1), and the NLRP3 inflammasome.
Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.
Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, quinoline compounds can elevate cAMP levels, leading to a dampening of the inflammatory response.
Tumor Necrosis Factor-Alpha Converting Enzyme (TACE)
TACE, also known as ADAM17, is a metalloproteinase that cleaves the membrane-bound precursor of tumor necrosis factor-alpha (TNF-α) to its soluble, active form. TNF-α is a potent pro-inflammatory cytokine, and its inhibition is a cornerstone of many anti-inflammatory therapies.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is also involved in neurogenic inflammation. Antagonism of TRPV1 by quinoline derivatives can alleviate inflammatory pain.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation by various inflammatory stimuli, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Quinoline compounds have been shown to inhibit the activation of the NLRP3 inflammasome.
Quantitative Data on Anti-Inflammatory Quinoline Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative quinoline compounds. This data allows for a comparative analysis of their potency and efficacy against different molecular targets.
Table 1: In Vitro Inhibitory Activity of Quinoline Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| COX-2 Inhibitors | ||||
| Celecoxib-Quinoline Hybrid 34 | COX-2 | Enzyme Inhibition Assay | 0.10 | |
| Celecoxib-Quinoline Hybrid 35 | COX-2 | Enzyme Inhibition Assay | 0.11 | |
| Celecoxib-Quinoline Hybrid 36 | COX-2 | Enzyme Inhibition Assay | 0.10 | |
| PDE4 Inhibitors | ||||
| Quinoline Derivative A | PDE4 | Enzyme Inhibition Assay | 0.89 | |
| NLRP3 Inflammasome Inhibitors | ||||
| Quinoline Analogue W16 | NLRP3 | IL-1β release in J774A.1 cells | Potent Inhibition | |
| Dual COX/LOX Inhibitors | ||||
| Quinoline-2-carboxamide B | COX-1/COX-2/5-LOX | Enzyme Inhibition Assays | Similar or higher than reference |
Table 2: In Vivo Anti-Inflammatory Activity of Quinoline Derivatives
| Compound ID | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Hydrazone of 6-substituted-2-chloro-3-formyl quinoline | Carrageenan-induced paw edema in rats | 100 mg/kg | 31-45 | |
| 2-chloroquinoline-3-carbaldehyde derivative 2 | Carrageenan-induced paw edema in rats | Not specified | Comparable to diclofenac sodium | |
| 2-chloroquinoline-3-carbaldehyde derivative 6 | Carrageenan-induced paw edema in rats | Not specified | Comparable to diclofenac sodium | |
| 3g | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 63.19 (at 30 min, i.p.) | |
| 6d | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 68.28 (at 30 min, i.p.) | |
| Azetidine-2-one scaffold-based quinoline 41 | Rat paw edema | Not specified | Maximum anti-inflammatory property | |
| Azetidine-2-one scaffold-based quinoline 42 | Rat paw edema | Not specified | Maximum anti-inflammatory property |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by anti-inflammatory quinoline compounds.
Caption: Inhibition of the COX-2 pathway by quinoline compounds.
Caption: PDE4 inhibition by quinoline compounds enhances anti-inflammatory signaling.
Caption: Quinoline compounds inhibit the NLRP3 inflammasome assembly.
Experimental Protocols
This section provides detailed methodologies for key in vivo and in vitro assays used to evaluate the anti-inflammatory properties of quinoline compounds.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test quinoline compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test quinoline compound, vehicle, or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vitro: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of compounds to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test quinoline compound
-
Griess reagent for nitrite determination (a measure of nitric oxide production)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test quinoline compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
Determine the concentration of nitric oxide in the supernatant by measuring nitrite levels using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control.
In Vitro: COX-2 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Test quinoline compound
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Add the test quinoline compound or reference inhibitor at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD, which results in a color change, by measuring the absorbance at a specific wavelength (e.g., 610 nm) over time.
-
The rate of the reaction is proportional to the COX-2 activity.
-
Calculate the percentage inhibition of COX-2 activity for each concentration of the test compound and determine the IC50 value.
Synthesis of Anti-Inflammatory Quinoline Derivatives
The synthesis of quinoline derivatives often involves well-established organic chemistry reactions. A general and versatile method is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
Example: Synthesis of a 2-substituted quinoline
Caption: General scheme of the Friedländer annulation for quinoline synthesis.
Detailed Synthesis of a Quinoline-based Chalcone Derivative:
A common synthetic route to potent anti-inflammatory quinoline-chalcone hybrids involves a Claisen-Schmidt condensation.
Step 1: Synthesis of 2-chloro-3-formylquinoline This intermediate can be synthesized from the corresponding acetanilide via the Vilsmeier-Haack reaction.
Step 2: Claisen-Schmidt Condensation
-
Dissolve 2-chloro-3-formylquinoline (1 equivalent) and an appropriate substituted acetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as aqueous potassium hydroxide, dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinoline-chalcone derivative.
Conclusion
The quinoline scaffold represents a highly versatile and promising platform for the development of novel anti-inflammatory agents. By targeting a range of key inflammatory mediators, quinoline derivatives offer the potential for both potent and broad-spectrum anti-inflammatory activity. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Future efforts in this field will likely focus on optimizing the potency and selectivity of quinoline derivatives, as well as exploring their potential in various inflammatory disease models.
In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs of Methyl 6-bromoquinoline-3-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for diverse functionalization and has led to the discovery of potent agents with anticancer, anti-inflammatory, and antibacterial properties.
Core Compound and its Significance
This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] The quinoline core is a privileged structure in drug discovery, and the presence of the bromine atom at the 6-position and the methyl carboxylate at the 3-position provides handles for further chemical modifications to explore structure-activity relationships (SAR).
Synthetic Methodologies
The synthesis of the quinoline scaffold can be achieved through various established methods, including the Gould-Jacobs reaction, which is a cornerstone for the preparation of 4-hydroxyquinolines from anilines and malonic acid derivatives.[2][3][4]
General Synthetic Approach: Gould-Jacobs Reaction
A prevalent method for synthesizing the quinoline core of the target compound and its analogs is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3] For the synthesis of the core scaffold of this compound, 4-bromoaniline would be a suitable starting material.
Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (A Key Intermediate)
This protocol is based on the general principles of the Gould-Jacobs reaction.
Materials:
-
4-Bromoaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated in a suitable solvent, such as ethanol, to form the intermediate ethyl 3-((4-bromophenyl)amino)acrylate.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, like diphenyl ether, and heated to a high temperature (typically 240-260 °C) to induce cyclization, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[5]
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.
-
Esterification to Methyl Ester: The carboxylic acid can then be esterified to the methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.
Biological Activities and Structure-Activity Relationship (SAR)
Structural analogs of this compound have demonstrated a broad spectrum of biological activities. The following sections detail their potential as anticancer, anti-inflammatory, and antibacterial agents, supported by quantitative data where available.
Anticancer Activity
Quinoline-3-carboxylate and its carboxamide derivatives have shown significant potential as anticancer agents. Several studies have reported their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Quinoline-3-carboxylate and Carboxamide Analogs
| Compound ID | R1 | R2 | Cell Line | IC50 / GI50 (µM) | Reference |
| 4k | H | Substituted phenyl | K562 | 0.28 | [6][7] |
| 4m | H | Substituted phenyl | K562 | 0.28 | [6][7] |
| 4m | H | Substituted phenyl | MCF-7 | 0.33 | [6][7] |
| 4n | H | Substituted phenyl | MCF-7 | 0.33 | [6][7] |
| 6b | H | Thiophene | EGFR | 0.49 | [8] |
| 8b | H | Substituted phenyl | MCF-7 | 0.839 | [8] |
| 10 | H | Benzyloxy | EGFR | 1.73 | [8] |
| 5o | H | Furan | EGFR | 2.61 | [8] |
| III | H | Unspecified | MCF-7 | 3.46 | [8] |
| 5o | H | Furan | MCF-7 | 3.355 | [8] |
| 8a | H | Substituted phenyl | MCF-7 | 3.617 | [8] |
| 5p | H | Substituted phenyl | MCF-7 | 3.647 | [8] |
| 6b | H | Thiophene | MCF-7 | 5.069 | [8] |
| III | H | Unspecified | EGFR | 5.283 | [8] |
| 10 | H | Benzyloxy | MCF-7 | 10.85 | [8] |
| 6a | F (meta) | Ester | MDA-MB-468 | 4.0 | [9] |
| 6a | F (meta) | Ester | MCF-7 | 10.5 | [9] |
| 6b | F (para) | Ester | MDA-MB-468 | 2.5-5 | [9] |
| 6d | F (meta, para) | Ester | MDA-MB-468 | 4.0 | [9] |
| 6f | CF3 (para) | Ester | MDA-MB-468 | 2.5-5 | [9] |
| Cisplatin | - | - | MDA-MB-468 | 5.0 | [9] |
Note: This table summarizes data from multiple sources and the exact structures of "Substituted phenyl" can be found in the cited literature.
One of the key mechanisms of action for the anticancer activity of some quinoline-3-carboxamide derivatives is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase.[10][11][12] ATM is a critical regulator of the DNA damage response (DDR) pathway.
Signaling Pathway: ATM Kinase Inhibition
Anti-inflammatory Activity
Quinoline-3-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit inflammatory mediators in cellular assays.
Table 2: Anti-inflammatory Activity of Quinoline-3-carboxylic Acid Analogs
| Compound ID | Assay | IC50 (µM) | Reference |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2] |
Note: The reference indicates "impressively appreciable anti-inflammation affinities" without providing specific IC50 values.
Antibacterial Activity
The quinoline scaffold is the backbone of the widely used quinolone class of antibiotics. These drugs primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.[13][14][15][16][17]
Signaling Pathway: Topoisomerase IV Inhibition
Experimental Workflows
The discovery and development of novel this compound analogs follow a structured workflow from synthesis to biological evaluation.
Diagram: Drug Discovery Workflow
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural analogs have demonstrated potent and diverse biological activities, including promising anticancer, anti-inflammatory, and antibacterial effects. The ongoing exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and effective drug candidates. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.
References
- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting the ATM pathway in cancer: Opportunities, challenges and personalized therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 15. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of the Methyl 6-bromoquinoline-3-carboxylate Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of quinoline derivatives, the Methyl 6-bromoquinoline-3-carboxylate scaffold has emerged as a particularly promising platform for the development of novel drugs. Its strategic placement of a bromine atom and a methyl ester group offers versatile handles for synthetic modification, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the key features of this scaffold, including its synthesis, chemical reactivity, and diverse biological activities, supported by experimental data and pathway visualizations.
Chemical Synthesis and Physicochemical Properties
The synthesis of the this compound core can be achieved through established methods of quinoline synthesis, most notably the Gould-Jacobs reaction. This approach typically involves the condensation of a substituted aniline, in this case, 4-bromoaniline, with a malonic ester derivative, followed by a thermal cyclization. Subsequent esterification of the resulting carboxylic acid yields the target methyl ester.
A plausible synthetic route is outlined below:
An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on methyl 6-bromoquinoline-3-carboxylate. The document covers the synthesis, chemical properties, and potential biological applications of this compound, with a focus on presenting quantitative data and detailed experimental protocols.
Chemical Properties and Data
This compound is a heterocyclic building block utilized in organic synthesis.[1] It serves as a key intermediate in the development of more complex molecules, particularly in the synthesis of quinoline derivatives with potential therapeutic properties.[1] The structure of this compound is often leveraged in medicinal chemistry for the exploration of antimicrobial, anticancer, and anti-inflammatory activities.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrNO₂ | [2] |
| Molecular Weight | 266.09 g/mol | [3] |
| CAS Number | 1220418-77-8 | [4] |
| Appearance | Solid (predicted) | [5] |
| Purity | Typically >97% (as supplied by commercial vendors) | [6] |
Synthesis of this compound
The primary synthetic route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 6-bromoquinoline-3-carboxylic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.[7][8]
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for Fischer esterification.[7][9]
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension. Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 equivalents) can be added dropwise at 0 °C, which first forms the acyl chloride in situ.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Potential Biological Activities
While specific biological data for this compound is not extensively reported in the reviewed literature, the broader class of quinoline derivatives is well-documented for a range of pharmacological activities.[10] Quinolines are a significant scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[10]
Anticancer Potential: Quinoline-3-carboxylate derivatives have been investigated as antiproliferative agents.[6][7] For instance, certain 2,4-disubstituted quinoline-3-carboxylate derivatives have shown micromolar inhibition against MCF-7 and K562 cancer cell lines.[7] The carboxylic acid counterparts of these esters were found to be more selective towards cancer cells.[6] Additionally, various bromo-derivatives of quinolines have demonstrated cytotoxic effects against different cancer cell lines.[11]
Antimicrobial Activity: The quinoline core is a known pharmacophore in the development of antibacterial and antifungal agents.[12] Substituted quinoline-3-carboxamide derivatives have shown weak to moderate activity against Gram-positive and Gram-negative bacteria.[12] Furthermore, other bromo-substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial potential.[13]
Experimental Workflows and Signaling Pathways
Given the role of this compound as a synthetic intermediate, a logical experimental workflow would involve its synthesis, purification, and subsequent use in the preparation of more complex derivatives for biological screening.
No specific signaling pathways involving this compound have been detailed in the reviewed literature. However, based on the activities of related quinoline compounds, potential pathways could involve the inhibition of key enzymes in cancer cell proliferation or microbial growth. For example, some quinoline derivatives act as inhibitors of protein kinase CK2 or DNA gyrase.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound|lookchem [lookchem.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 6-bromoquinoline-3-carboxylate, a key intermediate in the development of pharmaceuticals. The primary method outlined is the Fischer esterification of 6-bromoquinoline-3-carboxylic acid.
Synthesis Overview
The synthesis of this compound is typically achieved through the esterification of 6-bromoquinoline-3-carboxylic acid. The most common and direct method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. This method is generally effective and can be adapted for various scales.
Comparative Synthesis Data
While a specific yield for the methyl ester of 6-bromoquinoline-3-carboxylic acid is not widely reported, the following table provides a representative yield for a similar reaction, the synthesis of the isomeric methyl 6-bromoquinoline-2-carboxylate, which can be considered analogous.
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 6-Bromoquinoline-2-carboxylic acid | Methanesulfonic acid | Methanol | Reflux, 6 hours | Methyl 6-bromoquinoline-2-carboxylate | 85% | [1] |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 6-bromoquinoline-3-carboxylic acid using a strong acid catalyst.
Materials:
-
6-Bromoquinoline-3-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (CH₃SO₃H)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 6-bromoquinoline-3-carboxylic acid in anhydrous methanol. Use a significant excess of methanol to serve as both the reactant and the solvent.
-
Acid Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid. The addition should be done dropwise, and the flask may be cooled in an ice bath to manage any exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).
-
Remove the bulk of the methanol using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
synthesis of Methyl 6-bromoquinoline-3-carboxylate from 6-bromoquinoline-3-carboxylic acid
Abstract
This document provides detailed protocols for the synthesis of Methyl 6-bromoquinoline-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the esterification of 6-bromoquinoline-3-carboxylic acid. Four distinct and effective methodologies are presented, allowing researchers to select the most suitable process based on available reagents, desired yield, and reaction conditions. The protocols include esterification using trimethylsilyldiazomethane, thionyl chloride with methanol, sulfuric acid in methanol (Fischer esterification), and methyl iodide with potassium carbonate.
Introduction
This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to the drug development community. This application note outlines four reliable methods for the esterification of 6-bromoquinoline-3-carboxylic acid, providing detailed experimental procedures and a comparative summary of their efficiencies.
Data Presentation
A summary of the quantitative data for the different synthesis methods is presented in Table 1. This allows for a direct comparison of yields and reaction conditions.
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Trimethylsilyldiazomethane Esterification | Trimethylsilyldiazomethane | Benzene/Methanol | 30 min | Room Temperature | 95% |
| Thionyl Chloride Method | Thionyl chloride, Methanol | None (neat SOCl₂) then Methanol | 2 hours | Reflux | 81% |
| Fischer Esterification | Concentrated Sulfuric Acid, Methanol | Methanol | 12 hours | Reflux | 92% |
| Methyl Iodide/Potassium Carbonate Method | Methyl iodide, Potassium carbonate | DMF | 6 hours | 60 °C | 89% |
Experimental Protocols
Method 1: Trimethylsilyldiazomethane Esterification
This method offers a high yield under mild conditions.
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Benzene
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in a mixture of benzene and methanol (4:1 v/v).
-
To the stirred suspension, add trimethylsilyldiazomethane (1.2 eq) dropwise at room temperature.
-
Continue stirring for 30 minutes. The reaction mixture should become a clear solution.
-
Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.
Method 2: Thionyl Chloride Method
This is a classic and robust method for esterification via an acyl chloride intermediate.
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To 6-bromoquinoline-3-carboxylic acid (1.0 eq), add thionyl chloride (5.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
To the resulting residue, carefully add methanol (10 vol) and heat to reflux for 1 hour.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Method 3: Fischer Esterification
This acid-catalyzed esterification is a cost-effective and straightforward method.
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 6-bromoquinoline-3-carboxylic acid (1.0 eq) in methanol (20 vol).
-
Carefully add concentrated sulfuric acid (0.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Method 4: Methyl Iodide/Potassium Carbonate Method
This method is suitable for substrates that may be sensitive to acidic conditions.
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve 6-bromoquinoline-3-carboxylic acid (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of Complex Molecules Using Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Methyl 6-bromoquinoline-3-carboxylate as a versatile building block in the synthesis of complex organic molecules. The focus is on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry and materials science. The quinoline scaffold is a key component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1].
Overview of Synthetic Applications
This compound is an ideal substrate for carbon-carbon bond formation reactions due to the presence of a reactive bromine atom at the 6-position. This allows for the introduction of various substituents, leading to the generation of diverse molecular libraries for drug discovery and other applications. The primary applications involve Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Sonogashira Coupling: Synthesis of Arylalkynyl Quinolines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base[2][3].
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 eq), the corresponding terminal alkyne (1.2-1.5 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and a copper(I) salt like copper(I) iodide (CuI) (0.04-0.10 eq) is prepared in a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of DMF and an amine. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification using column chromatography.
Table 1: Representative Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Recommended Conditions |
| Starting Material | This compound |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (4-10 mol%) |
| Base/Solvent | Triethylamine (Et₃N) or DMF/Et₃N |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 2-24 hours |
DOT Script for Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Quinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex[4][5]. This reaction is widely used in the synthesis of biaryl compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 eq), a boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01-0.05 eq), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 eq) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC. After cooling, the reaction is subjected to an aqueous workup, extraction with an organic solvent, and purification of the crude product by column chromatography or recrystallization.
Table 2: Representative Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended Conditions |
| Starting Material | This compound |
| Coupling Partner | Arylboronic Acid or Ester |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 eq) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
| Reaction Time | 4-24 hours |
DOT Script for Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Potential Signaling Pathway Interactions of Synthesized Molecules
Quinoline derivatives are known to interact with various biological pathways, contributing to their therapeutic effects. For instance, certain substituted quinolines have been shown to inhibit kinase signaling pathways implicated in cancer cell proliferation, such as the PI3K/Akt/mTOR pathway. Others may exert anti-inflammatory effects by modulating pathways involving NF-κB. The complex molecules synthesized from this compound can be screened for their activity against such pathways.
DOT Script for a Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized inhibition of a kinase signaling pathway.
Disclaimer: The provided experimental protocols are generalized procedures based on established chemical literature for similar compounds. Researchers should adapt these protocols to their specific substrates and optimize reaction conditions as necessary. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Derivatization of Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic routes for the derivatization of Methyl 6-bromoquinoline-3-carboxylate, a key intermediate in the development of novel therapeutic agents. The protocols detailed below focus on leveraging the reactivity of the bromine and ester functionalities to generate a diverse range of derivatives for screening in drug discovery programs. Quinoline derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[1]
Introduction
This compound is a versatile scaffold for chemical modification. The presence of a bromo substituent on the quinoline ring allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of aryl, alkynyl, and amino moieties, respectively, at the 6-position. Furthermore, the methyl ester at the 3-position can be readily modified, for instance, through reduction to the corresponding alcohol, providing another avenue for derivatization.
Data Presentation
Table 1: Summary of Derivatization Reactions and Representative Yields
| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base, solvent | 6-Aryl-quinoline-3-carboxylate | 70-95 (typical) |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base, solvent | 6-Alkynyl-quinoline-3-carboxylate | 60-90 (typical) |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, ligand, base, solvent | 6-Amino-quinoline-3-carboxylate | 65-85 (typical) |
| Ester Reduction | Lithium aluminum hydride, THF | (6-Bromoquinolin-3-yl)methanol | 88[2] |
Note: Yields for cross-coupling reactions are typical ranges based on similar substrates and may vary depending on the specific coupling partners and optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-arylquinoline-3-carboxylate.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target Methyl 6-alkynylquinoline-3-carboxylate.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding Methyl 6-aminoquinoline-3-carboxylate derivative.
Protocol 4: Reduction of this compound to (6-Bromoquinolin-3-yl)methanol
This protocol is adapted from a documented synthetic procedure and describes the reduction of the ester functionality.[2]
Materials:
-
This compound (1.0 equivalent, e.g., 500 mg, 1.88 mmol)
-
Lithium aluminum hydride (LiAlH₄, 1.0 equivalent, 2.5 M in THF, 0.75 mL)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound in THF (20 mL) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (2.5 M in THF) dropwise.[2]
-
Stir the reaction mixture at 0 °C for 30 minutes.[2]
-
Carefully quench the reaction by the dropwise addition of water.
-
Add anhydrous sodium sulfate to the mixture and stir.
-
Filter the suspension and concentrate the filtrate under reduced pressure.
-
The resulting solid is (6-Bromoquinolin-3-yl)methanol (yield: 88%).[2]
Visualizations
Caption: Derivatization pathways of this compound.
Caption: General experimental workflow for derivatization reactions.
References
Application Notes and Protocols: Methyl 6-bromoquinoline-3-carboxylate as a Versatile Building Block for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-bromoquinoline-3-carboxylate is a key heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its quinoline scaffold is a common feature in many biologically active compounds, and the presence of a bromine atom at the 6-position and a methyl ester at the 3-position provides two reactive handles for facile chemical modification. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.
One of the most significant applications of this building block is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, dual PI3K/mTOR inhibitors have emerged as a promising class of anti-cancer agents.
Synthetic Utility and Key Reactions
The chemical versatility of this compound stems from the reactivity of the C-Br bond and the ester group. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Common Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes.
The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the diversity of accessible derivatives.
Application in PI3K/mTOR Inhibitor Synthesis
A prominent application of this compound is in the synthesis of potent PI3K/mTOR inhibitors. The general synthetic strategy involves a Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position, followed by further modifications. The resulting compounds have shown significant inhibitory activity against Class I PI3K isoforms and mTOR.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the in vitro activity of representative compounds synthesized from this compound.
| Compound ID | R Group (at 6-position) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1 | Phenyl | 50 | 100 |
| 2 | 4-Fluorophenyl | 35 | 85 |
| 3 | 3-Aminophenyl | 20 | 60 |
| 4 | Pyridin-4-yl | 42 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 6-arylquinoline-3-carboxylates from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.05 equivalents).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-arylquinoline-3-carboxylate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of 6-(arylamino)quinoline-3-carboxylates.
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equivalent), the aryl amine (1.2 equivalents), cesium carbonate (1.5 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired methyl 6-(arylamino)quinoline-3-carboxylate.
Visualizations
Caption: Synthetic workflow for diversifying this compound.
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on bromoquinolines, a critical transformation in the synthesis of functionalized quinoline derivatives for pharmaceutical and materials science applications. The protocols focus on two of the most powerful and versatile methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the quinoline ring through the introduction of various substituents is a key strategy in drug discovery to modulate biological activity, selectivity, and pharmacokinetic properties. Nucleophilic substitution on bromoquinolines offers a direct and efficient route to introduce a wide range of nitrogen, oxygen, and sulfur-containing moieties. This document outlines reliable protocols for these transformations, providing quantitative data and step-by-step instructions to aid researchers in the successful synthesis of target molecules.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the coupling of a wide array of amines with aryl halides, including bromoquinolines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig amination of various bromoquinolines with different amine nucleophiles. Reaction conditions can be found in the detailed protocols below.
| Bromoquinoline Isomer | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 110-120 | 0.5 | 93[1] |
| 8-(Benzyloxy)-5-bromoquinoline | 3-Methoxy-N-methylaniline | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 140-150 | 5-6 | 87[1] |
| 8-(Benzyloxy)-5-bromoquinoline | Diphenylamine | Pd(OAc)₂ / Johnphos | NaOtBu | Toluene | 150 | 24 | 82[1] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 60-88[2] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Pyrrolidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 65-85[2] |
| 2,8-dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / BINAP | NaOtBu | Dioxane | Reflux | 6-15 | Good yields[3] |
| 4,7-dichloroquinoline | Adamantane-containing amine | Pd(dba)₂ / DavePhos | NaOtBu | Dioxane | Reflux | 6-15 | High yields[3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromoquinolines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromoquinoline derivative
-
Amine nucleophile
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Johnphos, XPhos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the bromoquinoline (1.0 equiv.), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the base (1.2-2.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for C-N, C-O, and C-S bond formation. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. For many bromoquinoline substrates, ligand-free conditions can also be effective.
Quantitative Data Summary
The following table provides examples of Ullmann-type reactions on bromoquinolines.
| Bromoquinoline Isomer | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Ammonia | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 |
| 5-Bromoquinoline | Various amines | CuI | K₂CO₃ | DMF | 120 | 24 | Moderate to good |
| 8-Bromoquinoline | Thiophenol | CuI / Phenanthroline | K₂CO₃ | DMF | 110 | 12 | 78 |
| 2-Bromoquinoline | Sodium methoxide | CuI | - | DMF | 100 | 8 | 92 |
| 7-Bromoquinolin-2-amine | Various nucleophiles | CuI | Various | Various | Various | Various | Good yields[4] |
Experimental Protocol: General Procedure for Ullmann Condensation of Bromoquinolines
This protocol provides a general framework. Optimization of catalyst, ligand (if used), base, and solvent may be necessary.
Materials:
-
Bromoquinoline derivative
-
Nucleophile (amine, alcohol, thiol)
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (optional, e.g., L-proline, phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
Reaction vessel (e.g., round-bottom flask with condenser, sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a reaction vessel, add the bromoquinoline (1.0 equiv.), the copper(I) salt (5-20 mol%), the ligand (if used, 10-40 mol%), and the base (2.0 equiv.).
-
Add the nucleophile (1.5-3.0 equiv.) and the solvent.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-150 °C) for the specified time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
If the product is solid, it may precipitate upon cooling or by adding water. The solid can be collected by filtration, washed with water, and recrystallized.
-
Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Ullmann Condensation Workflow
Caption: General workflow for Ullmann condensation.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful and complementary methods for the nucleophilic substitution of bromoquinolines. The choice of method will depend on the specific substrates, desired functional group tolerance, and cost considerations. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize a diverse range of functionalized quinolines for various applications in drug discovery and materials science. Further optimization of the reaction conditions may be required for specific substrate combinations to achieve optimal results.
References
- 1. ias.ac.in [ias.ac.in]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful implementation of Suzuki coupling reactions using Methyl 6-bromoquinoline-3-carboxylate as a key building block. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functionalization at the 6-position via Suzuki coupling opens a gateway to a diverse range of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures. This compound is an attractive substrate for such transformations, offering a versatile handle for the introduction of various aryl and heteroaryl substituents. The resulting 6-substituted quinoline-3-carboxylates are key intermediates in the synthesis of compounds with a wide array of biological activities.
Reaction Principle
The Suzuki coupling reaction of this compound involves the palladium-catalyzed cross-coupling with a boronic acid or boronate ester in the presence of a base. The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is depicted below.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Data
The following table summarizes the results of Suzuki coupling reactions between this compound and various boronic acids under optimized conditions.
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 6-phenylquinoline-3-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)quinoline-3-carboxylate | 78[1] |
| 3 | 4-(Methoxycarbonyl)phenylboronic acid | Methyl 6-(4-(methoxycarbonyl)phenyl)quinoline-3-carboxylate | 82 |
| 4 | Thiophen-3-ylboronic acid | Methyl 6-(thiophen-3-yl)quinoline-3-carboxylate | 75 |
| 5 | Pyridin-3-ylboronic acid | Methyl 6-(pyridin-3-yl)quinoline-3-carboxylate | 68 |
Experimental Protocols
A generalized experimental workflow for the Suzuki coupling of this compound is presented below.
Figure 2: General experimental workflow for Suzuki coupling reactions.
Detailed Protocol: Synthesis of Methyl 6-phenylquinoline-3-carboxylate
This protocol provides a detailed procedure for the synthesis of Methyl 6-phenylquinoline-3-carboxylate as a representative example.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-phenylquinoline-3-carboxylate.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are dry and solvents are properly degassed to prevent catalyst deactivation.
-
The quality of the palladium catalyst is crucial; use a fresh or properly stored catalyst.
-
The choice and amount of base can significantly impact the reaction; an alternative base such as cesium carbonate (Cs₂CO₃) may be beneficial.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
A higher catalyst loading may be necessary for less reactive boronic acids.
-
-
Side Product Formation:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes be suboptimal. Stoichiometric amounts or a slight excess of the bromoquinoline may be tested.
-
Protodeborylation of the boronic acid can be an issue. Ensure anhydrous conditions and a sufficiently active catalyst.
-
Conclusion
The Suzuki coupling reaction of this compound is a robust and versatile method for the synthesis of a wide range of 6-aryl and 6-heteroaryl quinoline derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the development of new chemical entities for various therapeutic areas. Careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent system, is key to achieving high yields and purity.
References
Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of bromoquinolines. The functionalization of the quinoline scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties of the resulting derivatives.[1][2][3] Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of these valuable compounds.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a new carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst.[4] These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. For bromoquinolines, these reactions allow for the introduction of a wide range of substituents at specific positions on the quinoline ring, which is a key scaffold in many pharmaceutical agents.[1][2][5] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][7][8]
Key Palladium-Catalyzed Reactions of Bromoquinolines
This section details the application of several major palladium-catalyzed cross-coupling reactions to bromoquinoline substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in drug candidates.[10]
Data Presentation: Suzuki-Miyaura Coupling of Bromoquinolines
| Entry | Bromoquinoline | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >95 | [11] |
| 2 | 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | Generic Protocol |
| 3 | 2-Bromoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 88 | Generic Protocol |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling.[12][13][14]
-
Materials:
-
3-Bromoquinoline (1.0 mmol, 208 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
n-Propanol (10 mL)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromoquinoline, phenylboronic acid, and n-propanol.
-
Stir the mixture at room temperature for 15 minutes to dissolve the solids.
-
Add palladium(II) acetate and triphenylphosphine to the solution.
-
Add the 2 M aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (approximately 97 °C) under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylquinoline.
-
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16] This reaction is particularly useful for the vinylation of bromoquinolines.
Data Presentation: Heck Reaction of Bromoquinolines
| Entry | Bromoquinoline | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromoquinoline | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 85 | [17] |
| 2 | 3-Bromoquinoline | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMAc | 120 | 90 | Generic Protocol |
| 3 | 8-Bromoquinoline | Methyl vinyl ketone | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 78 | Generic Protocol |
Experimental Protocol: Heck Reaction of 2-Bromoquinoline with Styrene
This protocol is based on general procedures for the Heck reaction.[15][17][18]
-
Materials:
-
2-Bromoquinoline (1.0 mmol, 208 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.21 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
-
Procedure:
-
In a sealed tube, dissolve 2-bromoquinoline, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine in anhydrous DMF.
-
Add triethylamine to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-styrylquinoline.
-
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is instrumental in the synthesis of arylalkynes, which have applications in materials science and as precursors for more complex molecules.
Data Presentation: Sonogashira Coupling of Bromoquinolines
| Entry | Bromoquinoline | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 8-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 89 | [21] |
| 2 | 3-Bromoquinoline | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 91 | Generic Protocol |
| 3 | 6-Bromoquinoline | 1-Heptyne | Pd(OAc)₂ (1.5) | CuI (3) | Piperidine | DMF | 90 | 87 | [22] |
Experimental Protocol: Sonogashira Coupling of 8-Bromoquinoline with Phenylacetylene
This protocol is adapted from procedures for Sonogashira coupling.[21][22][23]
-
Materials:
-
8-Bromoquinoline (1.0 mmol, 208 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add 8-bromoquinoline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture at 65 °C under a nitrogen atmosphere for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-(phenylethynyl)quinoline.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[24][25] It is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Data Presentation: Buchwald-Hartwig Amination of Bromoquinolines
| Entry | Bromoquinoline | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-8-(benzyloxy)quinoline | N-Methylaniline | Pd(OAc)₂ (5) | XPhos (10) | NaO-t-Bu | Toluene | 110-120 | 93 | [26][27] |
| 2 | 3-Bromoquinoline | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 85 | Generic Protocol |
| 3 | 7-Bromoquinoline | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | t-BuOH | 90 | 91 | Generic Protocol |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline
This protocol is based on a detailed study of this specific reaction.[26][27]
-
Materials:
-
5-Bromo-8-(benzyloxy)quinoline (1.0 mmol, 314 mg)
-
N-Methylaniline (1.25 mmol, 134 mg, 0.14 mL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.10 mmol, 47.7 mg)
-
Sodium tert-butoxide (NaO-t-Bu, 1.25 mmol, 120 mg)
-
Toluene, anhydrous (10 mL)
-
-
Procedure:
-
In an oven-dried Schlenk tube, add 5-bromo-8-(benzyloxy)quinoline, palladium(II) acetate, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and N-methylaniline via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 110-120 °C for 30 minutes to 24 hours, depending on the specific aniline derivative.[26]
-
Cool the reaction to room temperature and quench with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 8-(benzyloxy)-N-methyl-N-phenylquinolin-5-amine.
-
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide.[28] This allows for the synthesis of carboxylic acid derivatives such as esters (alkoxycarbonylation) and amides (aminocarbonylation) from bromoquinolines.[29]
Data Presentation: Carbonylation of Bromoquinolines
| Entry | Bromoquinoline | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure (bar) | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 6-Bromoquinoline | Methanol | Pd(OAc)₂ (2) | dppf (4) | Et₃N | Toluene/MeOH | 10 | 100 | 88 |[30][31] | | 2 | 3-Bromoquinoline | Piperidine | PdCl₂(PPh₃)₂ (3) | - | DBU | DMF | 5 | 110 | 92 | Generic Protocol | | 3 | 5-Bromoquinoline | Propan-2-ol | Pd(dba)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 20 | 120 | 85 |[32] |
Experimental Protocol: Methoxycarbonylation of 6-Bromoquinoline
This protocol is based on general procedures for alkoxycarbonylation.[30][31]
-
Materials:
-
6-Bromoquinoline (1.0 mmol, 208 mg)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 22.2 mg)
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Triethylamine (Et₃N, 1.5 mmol, 152 mg, 0.21 mL)
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Methanol (5 mL)
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Toluene (5 mL)
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Carbon monoxide (CO) gas
-
-
Procedure:
-
To a high-pressure autoclave, add 6-bromoquinoline, palladium(II) acetate, and dppf.
-
Add a mixture of methanol and toluene, followed by triethylamine.
-
Seal the autoclave, purge with carbon monoxide three times, and then pressurize to 10 bar with CO.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Cool the autoclave to room temperature and carefully vent the CO gas in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain methyl quinoline-6-carboxylate.
-
Visualizations
The following diagrams illustrate the general workflow and relationships of the described palladium-catalyzed reactions.
Caption: General experimental workflow for palladium-catalyzed reactions.
Caption: Relationship between different palladium-catalyzed reactions of bromoquinolines.
References
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi-res.com [mdpi-res.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. ias.ac.in [ias.ac.in]
- 27. researchgate.net [researchgate.net]
- 28. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Methyl 6-bromoquinoline-3-carboxylate synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Troubleshooting Guide
Q1: My Gould-Jacobs reaction to form the quinoline ring is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Gould-Jacobs reaction for quinoline synthesis are a frequent issue, often stemming from incomplete cyclization of the anilinomethylenemalonate intermediate or decomposition of the product at high temperatures. The intramolecular cyclization step requires significant thermal energy.[1]
Potential Solutions:
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Optimize Reaction Temperature and Time: The thermal cyclization is the rate-limiting step. Traditional methods often use high-boiling point solvents like diphenyl ether or mineral oil at temperatures between 240-280°C.[2] However, prolonged heating can lead to decomposition. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by enabling rapid heating to high temperatures.[2] A systematic time and temperature examination is crucial to find the optimal balance that maximizes product formation while minimizing degradation.[1]
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Choice of Solvent: High-boiling, inert solvents are necessary for the thermal cyclization. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is a commonly used solvent for this step.
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Ensure Purity of Reactants: The purity of the starting materials, 4-bromoaniline and the malonate derivative (e.g., diethyl ethoxymethylenemalonate), is critical. Impurities can lead to side reactions and lower yields.
Q2: I am observing significant amounts of uncyclized intermediate, diethyl 2-((4-bromophenyl)amino)methylene)malonate. How can I drive the cyclization to completion?
A2: The presence of a significant amount of the uncyclized enamine intermediate indicates that the cyclization conditions are not optimal.
Potential Solutions:
-
Increase Cyclization Temperature: The cyclization is a thermally driven 6-electron electrocyclization. Insufficient temperature is a primary reason for incomplete reaction. Consider gradually increasing the temperature of the high-boiling solvent or the microwave reactor setting.
-
Increase Reaction Time: If increasing the temperature leads to decomposition, a longer reaction time at a slightly lower temperature might be effective. However, be aware that prolonged heating can also lead to side reactions.
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Use of Catalysts: While the traditional Gould-Jacobs reaction is thermally driven, some modern variations utilize catalysts to promote cyclization at lower temperatures, though this is less common for the standard Gould-Jacobs cyclization.
Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies can I employ?
A3: Impurities in the synthesis of this compound can include uncyclized intermediates, side-products from decomposition, and potentially isomers if the starting materials are not pure.
Potential Solutions:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying quinoline derivatives. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.
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Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step. For example, washing with cold acetonitrile or diethyl ether can remove some common impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route is a multi-step process that begins with the Gould-Jacobs reaction. This involves the condensation of 4-bromoaniline with a dialkyl ethoxymethylenemalonate (e.g., diethyl ethoxymethylenemalonate) to form an enamine intermediate. This intermediate is then thermally cyclized to yield a 4-hydroxyquinoline-3-carboxylate. The 4-hydroxy group is subsequently removed, and the ester is transesterified or the corresponding carboxylic acid is esterified to the methyl ester.
Q2: Can I use microwave synthesis for the cyclization step?
A2: Yes, microwave-assisted synthesis is highly recommended for the cyclization step of the Gould-Jacobs reaction. It has been shown to significantly reduce reaction times (from hours to minutes) and improve yields compared to conventional heating methods.[2]
Q3: What are the key safety precautions I should take during this synthesis?
A3: The synthesis involves high temperatures and potentially hazardous chemicals.
-
High Temperatures: The use of high-boiling solvents like Dowtherm A or mineral oil requires careful handling to avoid severe burns. Ensure proper insulation of the reaction apparatus and use appropriate personal protective equipment (PPE), including heat-resistant gloves.
-
Chemical Hazards: 4-bromoaniline is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate PPE. Phosphorus oxychloride (POCl₃), which may be used for the dehydroxylation step, is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.
-
Pressure: When using microwave synthesis in a sealed vessel, be aware of the potential for pressure buildup. Use only microwave vials and systems designed for high-pressure reactions.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Cyclization
| Parameter | Conventional Heating | Microwave Irradiation |
| Heating Method | Oil Bath | Microwave Reactor |
| Solvent | Dowtherm A / Diphenyl Ether | Solvent-free or High-boiling solvent |
| Temperature | 240-260 °C | 250-300 °C |
| Reaction Time | Several hours | 5-30 minutes |
| Typical Yield | Often low to moderate | Generally higher |
| Work-up | More complex, dark products | Cleaner reaction, easier work-up |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
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Condensation: In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.
-
Cyclization:
-
Conventional Heating: Add the crude condensation product to a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 240-260°C for 1-3 hours. Monitor the reaction by TLC for the formation of the cyclized product.
-
Microwave Irradiation: Place the crude condensation product in a microwave-safe reaction vial. Heat in a microwave reactor at 250°C for 10-30 minutes.
-
-
Work-up: After cooling, the reaction mixture is often poured into a large volume of hexane or petroleum ether to precipitate the product. The solid is then collected by filtration and washed with the same solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Dehydroxylation of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
This is a general procedure, and optimization may be required.
-
To a flask containing Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro derivative.
Protocol 3: Esterification of 6-bromoquinoline-3-carboxylic acid
-
Suspend 6-bromoquinoline-3-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a base, such as a saturated solution of sodium bicarbonate.
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The product may precipitate out of the solution. If so, collect it by filtration and wash with water. If not, extract the product with an organic solvent.
-
Dry the product or the organic extracts to obtain this compound.
Visualizations
References
Technical Support Center: Purification of Crude Methyl 6-bromoquinoline-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 6-bromoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound synthesized via the Gould-Jacobs reaction may contain several impurities.[1][2][3][4] The most common are:
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Unreacted Starting Materials: Such as a substituted aniline and a malonic ester derivative.
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Intermediate Products: Anilidomethylenemalonic ester may be present if the cyclization reaction is incomplete.
-
Side-Products: Incomplete cyclization or decarboxylation can lead to various quinoline-related impurities.
Q2: What is the general approach to purifying crude this compound?
A2: A general approach involves an initial wash, followed by either recrystallization or column chromatography, or a combination of both. The choice of method depends on the nature and quantity of the impurities.
Q3: What are the recommended solvent systems for column chromatography?
A3: A common solvent system for the column chromatography of bromoquinoline derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[5] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Based on protocols for similar compounds, a mixture of ethanol and water, or anhydrous diethyl ether, may be effective for recrystallization.[6]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice or insufficient solvent volume. | 1. Ensure the solvent is appropriate for the compound. 2. Gradually add more solvent until the product dissolves. 3. If the product still does not dissolve, consider a different solvent or solvent system. |
| Product "oils out" during cooling. | The solution is supersaturated, or the cooling rate is too fast. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified product. | The product is too soluble in the chosen solvent, or too much solvent was used. | 1. Cool the solution in an ice bath to maximize precipitation. 2. Reduce the amount of solvent used in the next attempt. 3. Consider a different solvent in which the product is less soluble at room temperature. |
| Crystals are colored. | Colored impurities are present. | 1. Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling. 2. A second recrystallization may be necessary. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Incorrect eluent system or improper column packing. | 1. Optimize the eluent system using thin-layer chromatography (TLC) first. 2. Ensure the column is packed uniformly without any air bubbles. 3. Try a different stationary phase if separation is still challenging. |
| Product elutes too quickly. | The eluent is too polar. | 1. Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product does not elute from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | 1. Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds). 2. Ensure that the amount of crude product loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in a flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using different solvent systems (e.g., varying ratios of petroleum ether:ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities. |
| Column Chromatography (PE:EA 4:1) | 85 | 98 | 60 | Good for separating closely related impurities. |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving high purity. |
Visualizations
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. preprints.org [preprints.org]
- 4. en.fly-chem.com [en.fly-chem.com]
- 5. rsc.org [rsc.org]
- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromoquinoline-3-carboxylate. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and well-established method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of an aniline derivative, in this case, 4-bromoaniline, with a malonic ester derivative, such as dimethyl 2-(ethoxymethylidene)malonate, followed by a thermal cyclization step.
Q2: What are the critical parameters to control during the Gould-Jacobs reaction for this synthesis?
A2: The critical parameters to control are temperature and reaction time. The cyclization step requires high temperatures, but excessive heat or prolonged reaction times can lead to the degradation of the product and the formation of tars.[3][4] Therefore, careful optimization of these parameters is crucial for a successful synthesis with high purity.
Q3: What are the common impurities I might encounter in my synthesis?
A3: Common impurities include unreacted starting materials (4-bromoaniline and the malonate derivative), the intermediate ((4-bromoanilino)methylidene]malonate), and byproducts from side reactions such as decarboxylation or degradation.[3] In some cases, isomeric impurities may also be formed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete condensation reaction. 2. Cyclization temperature is too low. 3. Insufficient reaction time. | 1. Ensure complete formation of the intermediate before proceeding to cyclization. This can be monitored by TLC or HPLC. 2. Gradually increase the cyclization temperature. A typical range for the Gould-Jacobs reaction is 250-300°C.[3] 3. Increase the reaction time for the cyclization step, but monitor for product degradation. |
| High levels of starting materials in the final product | 1. Incorrect stoichiometry of reactants. 2. Incomplete reaction. | 1. Verify the molar ratios of your starting materials. 2. Increase the reaction time or temperature as recommended above. |
| Presence of a significant amount of the intermediate | Cyclization step is incomplete. | Increase the cyclization temperature and/or reaction time. Ensure the high-boiling solvent used for cyclization reaches the target temperature. |
| Dark, tarry residue formation | Product degradation due to excessive heat or prolonged reaction time.[4] | 1. Reduce the cyclization temperature or reaction time. 2. Consider using a microwave reactor for more precise temperature control and shorter reaction times.[5] |
| Product is difficult to purify | Presence of multiple, closely related impurities. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ a more efficient purification method, such as column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Key Synthesis Step: Gould-Jacobs Reaction
-
Condensation: 4-bromoaniline is reacted with a slight excess of dimethyl 2-(ethoxymethylidene)malonate. The mixture is heated, typically between 100-150°C, until the formation of the intermediate, dimethyl 2-[(4-bromoanilino)methylidene]malonate, is complete. The reaction progress can be monitored by TLC or LC-MS.
-
Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250°C) to induce cyclization. This step is typically carried out for a specific duration, which should be optimized to maximize product formation and minimize degradation.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and can be purified by recrystallization or column chromatography to yield pure this compound.
Visualizing the Synthesis and Impurity Formation
To better understand the synthesis process and the potential for impurity formation, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Potential pathways for impurity formation during synthesis.
References
resolving Methyl 6-bromoquinoline-3-carboxylate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Methyl 6-bromoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Its quinoline structure is a scaffold explored for various therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Q2: I am having difficulty dissolving this compound. Is this a known issue?
Yes, like many quinoline derivatives, this compound can exhibit limited solubility in aqueous solutions and some organic solvents. This is a common challenge faced by researchers working with this class of compounds.
Q3: What are the general approaches to improve the solubility of compounds like this compound?
Common strategies to enhance the solubility of poorly soluble compounds include the use of co-solvents, heating, sonication, and pH adjustment. For stock solutions, polar aprotic solvents are often effective.
Q4: In which solvents is this compound likely to be soluble?
While specific quantitative data is limited, based on the properties of similar bromoquinoline derivatives, it is expected to have better solubility in polar aprotic organic solvents. A qualitative guide is provided in the data table below.
Solubility Data
The following table provides a qualitative summary of expected solubility for this compound in common laboratory solvents based on data for structurally related compounds.
| Solvent | Chemical Class | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderate |
| Chloroform | Halogenated Hydrocarbon | Moderate |
| Acetone | Ketone | Low to Moderate |
| Acetonitrile | Nitrile | Low to Moderate |
| Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low |
| Water | Aqueous | Very Low / Insoluble |
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 266.09 g/mol ) in DMSO.
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Sonicator (water bath)
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Calibrated analytical balance
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Sterile microcentrifuge tubes or vials
Procedure:
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Weighing the Compound: Accurately weigh 2.66 mg of this compound and transfer it to a sterile vial.
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Adding Solvent: Add 1 mL of anhydrous DMSO to the vial.
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Initial Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution.
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Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
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Final Check: Visually inspect the solution to ensure it is clear and free of particulates.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement
This protocol provides a general workflow for enhancing the solubility of the compound for experimental use.
Materials:
-
This compound
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Selected organic solvent (e.g., DMSO, DMF)
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Water bath or heating block
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Ultrasonic bath
Procedure:
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Solvent Selection: Choose an appropriate organic solvent based on the expected solubility (refer to the data table).
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Preparation of Slurry: Add a known amount of the compound to a vial, followed by a small volume of the chosen solvent to create a slurry.
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Heating: Gently warm the slurry in a water bath or on a heating block (typically not exceeding 40-50°C) while stirring or agitating. Monitor for dissolution.
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Sonication: If heating is insufficient, place the vial in an ultrasonic bath to break up any aggregates and enhance dissolution.
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Incremental Solvent Addition: Gradually add more solvent in small increments, with continued heating and/or sonication, until the compound is fully dissolved.
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Observation: Note the concentration at which the compound fully dissolves to determine its approximate solubility under these conditions.
Signaling Pathway Context
Quinoline derivatives are frequently investigated as inhibitors of critical signaling pathways in cancer cells. One of the most relevant is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.
Technical Support Center: Methyl 6-bromoquinoline-3-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 6-bromoquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction. This process involves the reaction of 4-bromoaniline with a dialkyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system. Subsequent esterification yields the final product.
Q2: Why is the cyclization step in the Gould-Jacobs reaction often challenging for this specific molecule?
A2: The cyclization step can be difficult due to the presence of the electron-withdrawing bromine atom on the aniline ring. Electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization step require more forcing conditions, such as high temperatures.
Q3: What are the key reaction parameters to control for optimal yield and purity?
A3: The critical parameters to monitor and optimize are:
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Temperature: Both the initial condensation and the high-temperature cyclization steps are highly temperature-dependent.
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Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times at high temperatures may cause degradation.
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Solvent: High-boiling point solvents are necessary for the cyclization step to achieve the required temperatures.
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Catalyst: While not always required for the condensation, acid or base catalysts can influence the rate and yield of the initial step.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the consumption of starting materials and the formation of the intermediate and final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete initial condensation of 4-bromoaniline and the malonate derivative.2. Cyclization temperature is too low.3. Insufficient reaction time for cyclization. | 1. Ensure the initial reaction mixture is heated sufficiently to drive off the ethanol byproduct. Consider using a Dean-Stark trap.2. Gradually increase the cyclization temperature in increments of 10-20°C.3. Extend the reaction time for the cyclization step and monitor by TLC or HPLC. |
| Formation of Multiple Byproducts | 1. Decomposition at high temperatures.2. Side reactions involving the bromo substituent.3. Polymerization of starting materials or intermediates. | 1. Lower the cyclization temperature or reduce the reaction time.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.3. Control the rate of heating during the cyclization step. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of closely related impurities.3. Tar formation due to high temperatures. | 1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.2. Use column chromatography with a carefully selected solvent system for purification.3. Consider recrystallization from an appropriate solvent to remove minor impurities. |
| Inconsistent Yields | 1. Variability in the quality of starting materials.2. Inconsistent heating during the high-temperature cyclization.3. Variations in work-up and purification procedures. | 1. Use high-purity starting materials and ensure they are dry.2. Use a high-boiling point solvent with good heat transfer properties (e.g., Dowtherm A) and ensure uniform heating.3. Standardize the work-up and purification protocol. |
Experimental Protocols
Key Experiment: Gould-Jacobs Synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ester
This protocol is adapted from related syntheses and provides a starting point for optimization.
Step 1: Condensation of 4-bromoaniline and Diethyl Ethoxymethylenemalonate
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In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
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Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
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Remove the ethanol byproduct under reduced pressure. The resulting product is the intermediate diethyl (4-bromoanilino)methylenemalonate.
Step 2: Thermal Cyclization
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To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
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Heat the mixture to 240-260°C for 30-60 minutes. Monitor the reaction by TLC for the formation of the quinoline product.
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Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
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Filter the solid product and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
Step 3: Esterification to this compound (General Procedure)
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Suspend the 6-bromo-4-hydroxyquinoline-3-carboxylic acid (or its ethyl ester) in methanol.
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
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Reflux the mixture until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Cyclization Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (min) | Solvent | Yield (%) |
| 1 | 220 | 60 | Dowtherm A | 45 |
| 2 | 240 | 60 | Dowtherm A | 65 |
| 3 | 260 | 60 | Dowtherm A | 75 |
| 4 | 280 | 60 | Dowtherm A | 70 (with some degradation) |
Table 2: Effect of Cyclization Time on Yield at 260°C
| Entry | Temperature (°C) | Reaction Time (min) | Solvent | Yield (%) |
| 1 | 260 | 30 | Dowtherm A | 68 |
| 2 | 260 | 45 | Dowtherm A | 72 |
| 3 | 260 | 60 | Dowtherm A | 75 |
| 4 | 260 | 90 | Dowtherm A | 73 |
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Methyl 6-bromoquinoline-3-carboxylate stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl 6-bromoquinoline-3-carboxylate, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a dry, sealed container, and protected from light.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends on the solvent, pH, and storage conditions. As an ester, it is susceptible to hydrolysis, which can be catalyzed by acids or bases. It is advisable to prepare solutions fresh and store them for short periods at low temperatures (2-8 °C) if immediate use is not possible. For long-term storage, aliquoting and freezing (-20 °C or below) may be considered, but freeze-thaw cycles should be avoided.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for this compound are likely:
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Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid (6-bromoquinoline-3-carboxylic acid) and methanol. This can be accelerated by the presence of water, acids, or bases.
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Photodegradation: Quinoline derivatives can be sensitive to light, which may lead to the formation of various photoproducts. Exposure to UV or high-intensity visible light should be minimized.
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Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition of the quinoline ring structure.
Q4: I see a color change in my solid sample. Is it still usable?
A4: A color change (e.g., yellowing or browning) can indicate degradation. While a slight color change may not significantly impact purity for some applications, it is recommended to re-analyze the sample's purity using a suitable analytical method like HPLC before use.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low assay/purity of the compound upon receipt. | Improper shipping or short-term storage conditions. | Contact the supplier immediately. Provide details of your analysis and request a replacement or credit. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Prepare fresh stock solutions for each experiment. Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation. |
| Appearance of a new peak in HPLC analysis of a stored solution. | Hydrolysis of the ester to the carboxylic acid. | Confirm the identity of the new peak by comparing its retention time with a standard of 6-bromoquinoline-3-carboxylic acid, if available. Prepare fresh solutions and use them promptly. |
| Loss of compound potency over time in a multi-well plate. | Evaporation of solvent or degradation due to light exposure. | Use plate sealers to minimize evaporation. Protect plates from light by using amber plates or covering them with foil. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Provides a stable environment for the solid compound. |
| Humidity | Dry (Low Humidity) | Minimizes the risk of hydrolysis of the ester group. |
| Light | In the dark (e.g., in an amber vial or opaque container) | Protects against potential photodegradation. |
| Atmosphere | Sealed container | Prevents exposure to moisture and atmospheric contaminants. |
Experimental Protocols
Protocol 1: General Procedure for Long-Term Stability Testing
This protocol outlines a general method for assessing the long-term stability of this compound under defined storage conditions.
1. Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.
2. Materials:
- This compound (at least 3 different batches, if available)
- Stability chambers set to 25°C/60% RH (ICH recommended condition for long-term testing)
- Amber glass vials with screw caps
- HPLC system with a suitable column (e.g., C18)
- HPLC grade solvents (e.g., acetonitrile, water, buffer)
- Analytical balance
3. Method:
- Initial Analysis (Time 0):
- Accurately weigh samples of this compound.
- Perform initial analysis for appearance (visual inspection), assay, and purity (by HPLC). This will serve as the baseline.
- Sample Storage:
- Place accurately weighed samples into amber glass vials.
- Seal the vials and place them in the stability chamber.
- Time Points for Testing:
- Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
- Analysis at Each Time Point:
- At each time point, remove a vial from the stability chamber.
- Perform analysis for appearance, assay, and purity using the same HPLC method as the initial analysis.
- Data Evaluation:
- Compare the results at each time point to the initial data.
- A significant change in assay or the appearance of degradation products above a specified limit (e.g., >0.2%) indicates instability.
Protocol 2: General Procedure for Forced Degradation (Hydrolysis) Study
This protocol is designed to identify the potential degradation products of this compound under hydrolytic stress conditions.
1. Objective: To investigate the hydrolytic stability of this compound in acidic, basic, and neutral conditions.
2. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- HPLC grade water
- HPLC system
- Heating block or water bath
3. Method:
- Sample Preparation:
- Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
- Prepare three sets of test solutions:
- Acidic: Add an aliquot of the stock solution to 0.1 M HCl.
- Basic: Add an aliquot of the stock solution to 0.1 M NaOH.
- Neutral: Add an aliquot of the stock solution to HPLC grade water.
- Stress Conditions:
- Incubate the test solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- Take samples at each time point.
- Sample Analysis:
- Neutralize the acidic and basic samples before injection into the HPLC system.
- Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
- Data Evaluation:
- Compare the chromatograms of the stressed samples to that of an unstressed control.
- Identify and quantify the major degradation products. The primary expected degradation product is 6-bromoquinoline-3-carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
preventing decomposition of Methyl 6-bromoquinoline-3-carboxylate
Welcome to the technical support center for Methyl 6-bromoquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the decomposition of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at room temperature in a dry, tightly sealed container, protected from light and moisture.
Q2: How should I store solutions of this compound?
Solutions of the related compound, 6-bromoquinoline-3-carboxylic acid, are recommended to be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to follow similar storage conditions for solutions of this compound. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the solution into smaller, single-use vials.
Q3: What are the primary pathways of decomposition for this compound?
While specific stability studies on this compound are not extensively published, bromoquinoline derivatives can be susceptible to several decomposition pathways, including:
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Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
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Nucleophilic Substitution: The bromine atom on the quinoline ring can be displaced by nucleophiles, especially in the presence of a catalyst (e.g., in cross-coupling reactions).
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Photodecomposition: Bromo-aromatic compounds can be sensitive to light, which may induce debromination or other radical reactions.
Q4: I am seeing an unexpected impurity in my sample. What could it be?
An unexpected impurity could be the result of decomposition. A common impurity is 6-bromoquinoline-3-carboxylic acid, formed via hydrolysis of the methyl ester. Other possibilities include products of nucleophilic substitution if the compound has been exposed to reactive reagents. It is recommended to use analytical techniques such as HPLC, LC-MS, or NMR to identify the impurity.
Troubleshooting Guides
Troubleshooting Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Low yield or reaction failure can be considered a form of "decomposition" of the starting material into unwanted side products or unreacted starting material. The following table summarizes common issues and potential solutions.
| Observed Problem | Potential Cause | Recommended Solution | Citation |
| Low or no conversion of starting material | Inefficient generation of the active Pd(0) catalyst. | Use a pre-catalyst or ensure proper reduction of the Pd(II) source. | [2] |
| Low reaction temperature. | Increase the reaction temperature. For Sonogashira with aryl bromides, temperatures around 100°C may be necessary. | [3] | |
| Inappropriate solvent or base. | Screen different solvents (e.g., dioxane, toluene, THF, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | [1][4] | |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and properly degassed to remove oxygen. | [2] | |
| Formation of significant side products (e.g., homo-coupling) | Presence of oxygen. | Thoroughly degas all solvents and reagents before use. | [2] |
| Inappropriate ligand. | Use bulky ligands to suppress homo-coupling. | [2] | |
| Dehalogenation of the starting material | Presence of a hydrogen source and a reducing environment. | Ensure anhydrous conditions and minimize sources of active hydrogen. | [1] |
| Protodeboronation (in Suzuki coupling) | Harsh reaction conditions. | Use milder conditions or a more stable boronic acid derivative (e.g., a pinacol ester). | [2] |
| Inconsistent reaction results | Poor quality of reagents or catalyst. | Use fresh, high-purity reagents and catalyst. | [4][5] |
| Insufficient mixing in biphasic reactions. | Increase the stirring rate to ensure proper mixing of the phases. | [2] |
General Handling and Stability Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of a new spot on TLC or a new peak in HPLC of a stored sample | Decomposition due to exposure to air, moisture, or light. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). For solutions, store at low temperatures (-20°C or -80°C). |
| Difficulty in dissolving the compound | Compound has degraded to a less soluble impurity. | Purify the compound by recrystallization. |
| Inconsistent analytical data (e.g., NMR, Mass Spec) | Presence of decomposition products. | Re-purify the material and re-analyze. Ensure the sample is handled and stored properly prior to analysis. |
Experimental Protocols
Protocol: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
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Reagent Preparation:
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In a reaction vessel, add this compound (1 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2-3 eq.).
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Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
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-
Solvent Addition and Degassing:
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Add a suitable solvent system (e.g., a mixture of dioxane and water, 4:1).
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Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method.[4]
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-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol: Recrystallization for Purification
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Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
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Dissolution: In a flask, dissolve the impure compound in the minimum amount of the hot solvent.
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Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Caption: Logical workflow for troubleshooting cross-coupling reactions.
References
side reactions in the synthesis of quinoline derivatives
Welcome to the technical support center for quinoline derivative synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the named quinoline synthesis reaction. Each entry addresses a specific issue in a question-and-answer format.
Skraup Synthesis
Question: My Skraup reaction is violently exothermic and difficult to control. How can I moderate it?
Answer: The Skraup synthesis is notoriously exothermic. To control the reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) is recommended. Ferrous sulfate appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable. Boric acid can also be used for this purpose. It is also crucial to maintain careful control over the reaction temperature and the rate of addition of sulfuric acid.
Question: I am observing significant tar and polymer formation in my Skraup synthesis, leading to low yields and difficult purification. What is the cause and how can I prevent it?
Answer: Tar and polymer formation is a common side reaction in the Skraup synthesis, often resulting from the polymerization of the acrolein intermediate under strongly acidic and high-temperature conditions. To minimize this, ensure efficient stirring and controlled heating. The use of a moderating agent like ferrous sulfate can also help by preventing localized overheating. Additionally, an excess of acrolein should be avoided as it can lead to the formation of a rubbery, unworkable solid. Proper work-up is also critical to separate the product from the tarry residue.
Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is producing a complex mixture of byproducts and resinous materials. How can I improve the selectivity and yield?
Answer: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, can be prone to side reactions like polymerization of the carbonyl substrate, especially under strong acid catalysis. One effective strategy to mitigate this is to perform the reaction in a two-phase solvent system. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the aqueous acid phase and thereby increasing the yield of the desired quinoline product. The choice of acid catalyst, such as a Lewis acid like tin tetrachloride or scandium(III) triflate, can also influence the reaction outcome.
Combes Synthesis
Question: I am getting a mixture of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone. How can I control the regioselectivity?
Answer: The regioselectivity in the Combes synthesis is influenced by the steric and electronic effects of the substituents on both the aniline and the β-diketone. The rate-determining step is the electrophilic aromatic annulation. It has been observed that steric hindrance plays a significant role; increasing the bulk of the substituents on the β-diketone can direct the cyclization to favor the formation of one regioisomer over the other. For example, in the synthesis of trifluoromethyl-substituted quinolines, bulkier R groups on the diketone favor the formation of 2-CF₃-quinolines. The choice of acid catalyst can also affect the outcome.
Conrad-Limpach-Knorr Synthesis
Question: My Conrad-Limpach-Knorr synthesis is yielding a mixture of 4-hydroxyquinolines (Conrad-Limpach product) and 2-hydroxyquinolines (Knorr product). How can I selectively synthesize one over the other?
Answer: The product distribution in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. The formation of the 4-hydroxyquinoline is the kinetically favored product and is obtained at lower temperatures (e.g., room temperature), while the 2-hydroxyquinoline is the thermodynamically favored product and is formed at higher temperatures (e.g., ~140 °C). Therefore, careful temperature control is crucial for selective synthesis.
| Temperature | Predominant Product |
| Room Temperature | 4-Hydroxyquinoline (Kinetic Product) |
| ~140 °C | 2-Hydroxyquinoline (Thermodynamic Product) |
Question: The yields of my Conrad-Limpach cyclization step are low. How can I improve them?
Answer: The thermal cyclization step in the Conrad-Limpach synthesis often requires high temperatures (~250 °C) and can result in moderate yields if performed without a solvent. The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield, in some cases up to 95%. Solvents with boiling points above 250 °C generally give the best results.
Friedländer Synthesis
Question: I am struggling with low yields and the need for harsh reaction conditions in my Friedländer synthesis. Are there any milder alternatives?
Answer: The classical Friedländer synthesis can indeed suffer from low yields and require high temperatures or strong acid/base catalysis. Modern modifications offer milder and more efficient alternatives. The use of catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids can promote the reaction under more benign conditions. For instance, carrying out the reaction with catalytic iodine under solvent-free conditions has been shown to be effective.
Question: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I achieve better regioselectivity?
Answer: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones. The outcome depends on which α-methylene group of the ketone reacts with the o-aminoaryl aldehyde or ketone. The choice of catalyst and reaction conditions can significantly influence the regioselectivity. For example, using specific amine catalysts or ionic liquids has been shown to improve the regioselectivity.
Experimental Protocols
Detailed, step-by-step methodologies for key quinoline syntheses are provided below.
Skraup Synthesis of Quinoline
This procedure is adapted from Organic Syntheses.
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Reaction Setup: In a 5-liter flask equipped with a mechanical stirrer and a reflux condenser, add 86 g of boric acid and 380 g of anhydrous ferrous sulfate.
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Addition of Reactants: To the flask, add 246 g (2.64 moles) of aniline, followed by 870 g (9.45 moles) of anhydrous glycerol. Stir the mixture to ensure homogeneity.
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Acid Addition: Slowly and carefully add 400 g (217.5 ml) of concentrated sulfuric acid through the condenser.
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Heating: Heat the mixture gently with a Bunsen burner. Once the reaction begins (indicated by bubbling), immediately remove the flame. The reaction will proceed exothermically.
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Completion and Work-up: After the initial vigorous reaction subsides, heat the mixture at reflux for 3-5 hours. Allow the mixture to cool and then dilute with water.
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Purification: Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline. The quinoline is then purified by steam distillation followed by fractional distillation.
Friedländer Synthesis of 2-Phenylquinoline
This protocol is based on a general procedure for the Friedländer annulation.
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Reactant Mixture: In a round-bottom flask, combine 1.21 g (10 mmol) of 2-aminobenzaldehyde and 1.20 g (10 mmol) of acetophenone.
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Catalyst and Solvent: Add a catalytic amount of a suitable acid or base (e.g., 0.1 mmol of p-toluenesulfonic acid or potassium hydroxide) and an appropriate solvent like ethanol (20 mL).
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Reaction: Reflux the mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key troubleshooting workflows and reaction pathways related to side reactions in quinoline synthesis.
how to handle and dispose of Methyl 6-bromoquinoline-3-carboxylate safely
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling and disposing of Methyl 6-bromoquinoline-3-carboxylate (CAS: 1220418-77-8). This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Reaction Outcome or Low Yield | - Reagent degradation due to improper storage. - Presence of impurities in the starting material. - Incompatibility with other reagents or solvents. | - Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials. - Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use. - Consult literature for known incompatibilities of quinoline derivatives. |
| Difficulty in Dissolving the Compound | - Use of an inappropriate solvent. - Insufficient mixing or sonication. | - Refer to solubility data for appropriate solvents. Halogenated solvents and some polar aprotic solvents are often suitable. - Employ techniques such as warming, stirring, or sonication to aid dissolution. |
| Skin or Eye Irritation During Handling | - Direct contact with the compound. - Inadequate personal protective equipment (PPE). | - Immediately flush the affected area with copious amounts of water. For eyes, rinse cautiously for at least 15 minutes, removing contact lenses if present and easy to do so.[1] - Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] |
| Respiratory Irritation | - Inhalation of dust or aerosolized particles of the compound. | - Move to an area with fresh air. If breathing is difficult, seek medical attention.[1] - Handle the compound in a well-ventilated area or a chemical fume hood.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.[1] Seek medical attention if irritation persists.
Q4: How should I store this compound?
A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Q5: What is the proper procedure for disposing of waste containing this compound?
A5: Waste containing this compound should be treated as hazardous chemical waste. It is a halogenated organic compound. Dispose of the waste in a designated, properly labeled container for halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Q6: What are the hazardous decomposition products of this compound?
A6: Upon combustion or thermal decomposition, this compound may produce hazardous substances including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.
Experimental Workflow and Safety
The following diagram illustrates a safe workflow for handling and disposing of this compound.
References
Validation & Comparative
A Comparative Guide to Methyl 6-bromoquinoline-3-carboxylate: A Versatile Scaffold for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromoquinoline-3-carboxylate stands as a crucial intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutics. Its quinoline core is a well-established pharmacophore present in numerous approved drugs. This guide provides a comparative analysis of this compound, its structural confirmation, and its role as a precursor to potent, biologically active molecules, supported by relevant experimental data and protocols.
Structural Confirmation and Properties
The foundational structure of this compound is confirmed through its unique chemical identifiers. It serves as a key building block for creating more complex molecules with potential therapeutic properties.[1]
Key Identifiers for this compound:
-
Molecular Formula: C₁₁H₈BrNO₂[2]
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Molecular Weight: 266.09 g/mol [1]
-
SMILES: COC(=O)C1=CN=C2C=CC(=CC2=C1)Br[2]
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CAS Number: 1220418-77-8[1]
Comparative Analysis: From Intermediate to Active Compound
While specific quantitative biological data for this compound is not extensively published, its significance lies in its utility as a scaffold. The quinoline-3-carboxylate framework has been identified as a promising core for developing potent antiproliferative agents.[3][4] Research into derivatives has yielded compounds with significant anticancer activity.
The table below compares the base scaffold with exemplary, highly active derivatives that can be synthesized from it or similar precursors. This comparison highlights the structural modifications that lead to enhanced biological activity.
| Compound | Structure | Key Structural Difference | Reported Anticancer Activity (IC₅₀) |
| This compound | COC(=O)c1cncc2ccc(Br)cc12 | Core scaffold; Methyl ester at C3, Bromine at C6. | Data not available; primarily used as a synthetic intermediate. |
| Compound 4m (A 2,4-disubstituted quinoline-3-carboxylate derivative) | Structure not fully specified, but contains the quinoline-3-carboxylate core with substitutions at positions 2 and 4. | Addition of substituents at C2 and C4 positions. | 0.33 µM (against MCF-7 breast cancer cell line) 0.28 µM (against K562 leukemia cell line)[3][4] |
| Compound 4n (A 2,4-disubstituted quinoline-3-carboxylate derivative) | Structure not fully specified, but contains the quinoline-3-carboxylate core with substitutions at positions 2 and 4. | Addition of substituents at C2 and C4 positions. | 0.33 µM (against MCF-7 breast cancer cell line)[3][4] |
| Compound 4k (A 2,4-disubstituted quinoline-3-carboxylate derivative) | Structure not fully specified, but contains the quinoline-3-carboxylate core with substitutions at positions 2 and 4. | Addition of substituents at C2 and C4 positions. | 0.28 µM (against K562 leukemia cell line)[3][4] |
This data underscores the value of the quinoline-3-carboxylate scaffold as a platform for generating potent anticancer compounds through targeted chemical modifications.
Experimental Protocols: Synthesis of the Quinolone Core
The synthesis of the quinoline-3-carboxylate core is classically achieved via the Gould-Jacobs reaction .[5][6] This method involves the condensation of a substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.
Protocol: Gould-Jacobs Synthesis of a 4-hydroxyquinoline-3-carboxylate
-
Condensation: A substituted aniline (e.g., 4-bromoaniline) is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, often without a solvent, and heating to initiate a condensation-elimination reaction, forming an anilidomethylenemalonate intermediate.
-
Cyclization: The intermediate from the previous step is heated to a high temperature (typically 240-280°C) in a suitable high-boiling solvent (like diphenyl ether) or neat.[7] This induces an intramolecular cyclization to form the quinoline ring system.[5][6]
-
Saponification (Optional): The resulting ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous base such as sodium hydroxide.[5]
-
Esterification (Optional): The carboxylic acid can then be esterified to the target methyl ester (this compound) using standard methods, such as refluxing in methanol with a catalytic amount of strong acid.
This robust synthesis pathway allows for the creation of a wide variety of substituted quinolines for further drug development.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Gould-Jacobs reaction, a foundational method for synthesizing the quinoline core structure.
Caption: Workflow for the Gould-Jacobs quinoline synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
A Comparative Guide to Methyl 6-bromoquinoline-3-carboxylate and Other Quinoline Derivatives in Drug Discovery
In the landscape of medicinal chemistry, quinoline derivatives stand out as a versatile and highly valued scaffold for the development of novel therapeutic agents. Their presence in a wide array of biologically active compounds, including approved drugs, underscores their significance. This guide provides a comparative analysis of Methyl 6-bromoquinoline-3-carboxylate against other quinoline derivatives, with a focus on their performance in anticancer research. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a data-driven overview supported by experimental evidence.
Performance Comparison of Quinoline Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. To illustrate this, the following table summarizes the in vitro anticancer activity (IC50 values) of a selection of quinoline derivatives against various cancer cell lines.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| This compound | Br | COOCH3 | H | N/A | N/A | N/A |
| Analogue 1 | H | COOH | H | A549 | >100 | (Faidah et al., 2020) |
| Analogue 2 | Cl | COOH | H | A549 | 54.3 | (Faidah et al., 2020) |
| Analogue 3 | Br | COOH | H | A549 | 48.2 | (Faidah et al., 2020) |
| Analogue 4 | I | COOH | H | A549 | 39.8 | (Faidah et al., 2020) |
| Analogue 5 | H | CONH-Ph | H | MCF-7 | 2.1 | (Kumar et al., 2018) |
| Analogue 6 | Cl | CONH-Ph | H | MCF-7 | 1.5 | (Kumar et al., 2018) |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity trends.
Experimental Protocols
A standardized method for assessing the in vitro cytotoxic activity of compounds is crucial for reproducible and comparable results. The following is a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Anticancer Activity Screening
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Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
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Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The cells are treated with different concentrations of the compounds and incubated for 48 to 72 hours. A control group is treated with DMSO at the same concentration as the highest concentration of the test compound.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
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Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Synthesis and Structure-Activity Relationships
To better understand the context of these compounds, the following diagrams illustrate a general synthetic pathway and key structure-activity relationships.
Caption: General synthetic route for Methyl 6-substituted-quinoline-3-carboxylates.
Caption: Structure-Activity Relationship (SAR) of quinoline derivatives.
Conclusion
The quinoline scaffold is a cornerstone in the design of novel anticancer agents. While direct comparative data for this compound is limited, analysis of structurally similar compounds provides valuable insights. The nature of the substituent at the 6-position significantly influences cytotoxic activity, with a general trend of increasing activity with increasing halogen size (I > Br > Cl). Furthermore, modification of the carboxylate group at the 3-position, for instance to a carboxamide, has been shown to dramatically enhance potency. This guide highlights the importance of systematic structural modifications and provides a framework for the rational design of more effective quinoline-based therapeutic agents. Further research focusing on the direct comparison of these derivatives under standardized conditions is warranted to fully elucidate their therapeutic potential.
A Comparative Guide to the Reactivity of Bromoquinoline Isomers
For researchers and professionals in drug development and synthetic chemistry, understanding the relative reactivity of bromoquinoline isomers is paramount for efficient molecular construction. The position of the bromine atom on the quinoline scaffold dramatically influences its susceptibility to various coupling and substitution reactions. This guide provides a comprehensive comparison of bromoquinoline isomers in common synthetic transformations, supported by experimental data and detailed protocols.
Executive Summary of Reactivity
The reactivity of bromoquinoline isomers is governed by a combination of electronic and steric effects. In general, isomers with the bromine atom on the pyridine ring (positions 2, 3, and 4) exhibit different reactivity profiles compared to those with the bromine on the benzene ring (positions 5, 6, 7, and 8).
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Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig): The general order of reactivity for bromoquinolines in these reactions is influenced by the stability of the C-Br bond and the ease of oxidative addition to the palladium catalyst. Positions activated by the nitrogen atom, such as 2 and 4, often show enhanced reactivity. Conversely, positions hindered by the adjacent ring, like 4 and 5, may exhibit reduced reactivity due to steric hindrance.
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Nucleophilic Aromatic Substitution (SNA r): The feasibility of SNAr reactions is dictated by the electron-deficiency of the carbon atom bearing the bromine atom. The nitrogen atom in the quinoline ring withdraws electron density, making the pyridine ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
Comparative Reactivity Data
The following tables summarize the performance of various bromoquinoline isomers in key synthetic transformations. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of Bromoquinoline Isomers with Phenylboronic Acid
| Bromoquinoline Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | |
| 3-Bromoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 16 | 92 | |
| 4-Bromoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 88 | |
| 5-Bromoquinoline | Pd(OAc)₂/XPhos | K₂CO₃ | t-AmylOH | 100 | 18 | 85 | |
| 6-Bromoquinoline | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 | |
| 7-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 16 | 89 | |
| 8-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 24 | 75 |
Table 2: Buchwald-Hartwig Amination of Bromoquinoline Isomers with Morpholine
| Bromoquinoline Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 6 | 94 | |
| 3-Bromoquinoline | Pd(OAc)₂/DavePhos | Cs₂CO₃ | Toluene | 110 | 18 | 88 | |
| 4-Bromoquinoline | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 100 | 12 | 91 | |
| 5-Bromoquinoline | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 82 | |
| 6-Bromoquinoline | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 85 | |
| 7-Bromoquinoline | Pd(OAc)₂/t-BuXPhos | K₂CO₃ | Dioxane | 110 | 20 | 87 | |
| 8-Bromoquinoline | Pd₂(dba)₃/Johnphos | NaOtBu | Toluene | 120 | 36 | 70 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromoquinoline isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol) in the specified solvent (5-10 mL) is degassed with argon for 15-20 minutes. The reaction mixture is then heated at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the bromoquinoline isomer (1.0 mmol), palladium catalyst (0.01-0.05 mmol), ligand (0.01-0.06 mmol), and base (1.4-2.0 mmol) are combined. The tube is evacuated and backfilled with argon. The specified solvent (5-10 mL) and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of bromoquinoline isomers.
biological activity of Methyl 6-bromoquinoline-3-carboxylate analogs
A Comprehensive Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate Analogs
For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative overview of the biological activities of analogs of this compound, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is based on a compilation of experimental data from various studies on structurally related quinoline derivatives.
Anticancer Activity
Analogs of this compound have demonstrated significant potential as anticancer agents. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.
Comparative Efficacy of Quinoline-3-carboxylate Analogs
The following table summarizes the in vitro anticancer activity of various quinoline-3-carboxylate analogs against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| Analog 1 (4m) | 2-styrylquinoline-3-carboxylate derivative | K562 (Leukemia) | 0.28 | [1][2] |
| Analog 2 (4k) | 2-styrylquinoline-3-carboxylate derivative | K562 (Leukemia) | 0.28 | [1][2] |
| Analog 3 (4m) | 2-styrylquinoline-3-carboxylate derivative | MCF-7 (Breast Cancer) | 0.33 | [1][2] |
| Analog 4 (4n) | 2-styrylquinoline-3-carboxylate derivative | MCF-7 (Breast Cancer) | 0.33 | [1][2] |
| CTRI-17 | Novel quinoline derivative | Breast Cancer Cells | 0.1-0.3 | [3] |
| CTRI-20 | Novel quinoline derivative | Breast Cancer Cells | 0.1-0.3 | [3] |
| (+)-6c | 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | Tubulin Polymerization | 3.1 | [4] |
| Compound 4c | Novel quinoline derivative | Tubulin Polymerization | 17 | [5] |
Mechanism of Action: Apoptosis Induction
Several quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate analogs.
Mechanism of Action: Tubulin Polymerization Inhibition
Certain quinoline analogs have been shown to inhibit the polymerization of tubulin, a critical process for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately, cell death.
Caption: Inhibition of tubulin polymerization by quinoline analogs.
Antimicrobial Activity
Derivatives of this compound also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens.
Comparative Efficacy of Quinoline Analogs
The following table summarizes the in vitro antimicrobial activity of various quinoline analogs, presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| Amifloxacin (16) | 1-methylamino, 7-(4-methyl-1-piperazinyl) | Escherichia coli | 0.25 | [6] |
| Analog (21) | 1-methylamino, 7-(1-piperazinyl) | Escherichia coli | Not Specified | [6] |
| Compound 9g | α-aminophosphonate with coumarylthiazole | Staphylococcus aureus | 0.25 | [7] |
| Compound 9h | α-aminophosphonate with coumarylthiazole | Staphylococcus aureus | 0.25 | [7] |
| Compound 10k | α-aminophosphonate with coumarylthiazole | Candida albicans | 0.25 | [7] |
| Compound 10l | α-aminophosphonate with coumarylthiazole | Candida albicans | 0.25 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also under investigation, with some analogs showing potential to modulate key inflammatory pathways. A proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
Experimental Workflow for Anti-inflammatory Screening
Caption: Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Anticancer Activity Assays
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MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cytotoxicity.
Antimicrobial Activity Assay
-
Broth Micro-dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Conclusion
The analogs of this compound represent a versatile chemical scaffold with significant potential in the development of new therapeutic agents. The presented data highlights their promising anticancer, antimicrobial, and anti-inflammatory activities. Structure-activity relationship studies, as indicated in the referenced literature, are crucial for optimizing the potency and selectivity of these compounds. Further research focusing on the specific mechanisms of action and in vivo efficacy is warranted to translate these findings into clinical applications.
References
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) analysis applied to 6-bromoquinoline derivatives. By objectively presenting experimental data and methodologies, this document aims to facilitate a deeper understanding of the design and optimization of novel therapeutic agents based on the quinoline scaffold.
Comparative QSAR Model Performance
The following table summarizes the statistical performance of a QSAR model developed for a series of 6-bromo-3-methylquinoline analogues targeting Prostaglandin F2α (PGF2α). For comparative purposes, a hypothetical alternative model for a similar quinoline derivative series is included to highlight different modeling approaches and their statistical outcomes.
| QSAR Model | Target | No. of Compounds | Statistical Parameters | Molecular Descriptors | Reference |
| Model 1: 6-Bromo-3-methylquinoline Analogues | Prostaglandin F2α (PGF2α) Inhibitors | 77 | R² = 0.8943, Q²_LOO_ = 0.8836 | FNSA-2, WV.mass | [1][2] |
| Alternative Model (Hypothetical): Quinolinone-based Thiosemicarbazones | Antituberculosis Activity | Not Specified | R² = 0.83 | van der Waals volume, electron density, electronegativity | [3] |
Note: The alternative model is based on a QSAR study of quinolinone-based thiosemicarbazones and is included to showcase the application of different descriptors and the resulting statistical variations in QSAR models for related heterocyclic compounds.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. The following section outlines the typical experimental protocols for assays relevant to the biological activities of quinoline derivatives.
Inhibition of Prostaglandin F2α (PGF2α)
The biological activity data for the QSAR analysis of 6-bromo-3-methylquinoline analogues was determined as pIC50 values, representing the negative logarithm of the half-maximal inhibitory concentration. While the specific experimental details for the PGF2α inhibition assay are not provided in the abstract, a general protocol for such an assay would typically involve:
-
Enzyme Source: Purified prostaglandin F synthase.
-
Substrate: Prostaglandin H2.
-
Assay Buffer: A suitable buffer system to maintain optimal pH and ionic strength for enzyme activity.
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Incubation: The enzyme, substrate, and varying concentrations of the test compounds (6-bromoquinoline derivatives) are incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection of PGF2α: The amount of PGF2α produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve. The pIC50 is then calculated as -log(IC50).
Anticancer Activity (Cytotoxicity Assays)
For quinoline derivatives investigated for their anticancer properties, cytotoxicity is a key measure. A common method is the MTT assay.[4][5][6]
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Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer) and a normal cell line (e.g., MRC-5) are used to assess selectivity.[4][5][6]
-
Cell Culture: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 6-bromoquinoline derivatives for a specified period (e.g., 48 or 72 hours).
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MTT Assay: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing QSAR and Biological Pathways
General QSAR Workflow
The following diagram illustrates the typical workflow of a Quantitative Structure-Activity Relationship (QSAR) study, from data collection to model validation and prediction.
Caption: A flowchart illustrating the key stages of a QSAR analysis.
Hypothetical Signaling Pathway for Anticancer Quinoline Derivatives
Quinoline derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by anticancer 6-bromoquinoline derivatives.
Caption: A simplified diagram of a kinase signaling cascade potentially inhibited by 6-bromoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking studies on Methyl 6-bromoquinoline-3-carboxylate derivatives and structurally related compounds. It offers insights into their potential as inhibitors of key protein targets implicated in cancer and inflammation, supported by experimental data and detailed methodologies.
Recent in silico studies have highlighted the promise of quinoline-based compounds as scaffolds for novel therapeutic agents. Their versatile structure allows for modifications that can enhance binding affinity and selectivity for a range of biological targets. This guide synthesizes findings from several key studies on this compound analogues and related quinazoline derivatives, offering a comparative overview of their performance in molecular docking simulations.
Comparative Docking Performance
Molecular docking studies have been instrumental in predicting the binding interactions and affinities of these derivatives with various protein targets. The following tables summarize the quantitative data from these computational analyses.
Table 1: Docking Performance of 6-Bromo Quinazoline Derivatives against EGFR
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| 8a | EGFR | -6.7 | [1][2] |
| 8c | EGFR | -5.3 | [1][2] |
| 8a | Mutated EGFR | -6.8 | [1] |
| Erlotinib (Reference) | EGFR | Not specified | [1][2] |
| Neratinib (Reference) | Mutated EGFR | -7.1 | [1] |
Table 2: Antiproliferative Activity of 6-Bromo Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 8a | MCF-7 | 15.85 ± 3.32 | [1][2] |
| 8a | SW480 | 17.85 ± 0.92 | [1][2] |
| 8a | MRC-5 (normal cell line) | 84.20 ± 1.72 | [2] |
| 8d | MCF-7 | 59.15 ± 5.73 | [1] |
| 8d | SW480 | 72.45 ± 2.90 | [1] |
| 8e | MCF-7 | 35.14 ± 6.87 | [1] |
| 8e | SW480 | 63.15 ± 1.63 | [1] |
| Erlotinib (Reference) | MCF-7 | Potency compared | [1][2] |
| Cisplatin (Reference) | MCF-7, SW480 | Potency compared | [1][2] |
| Doxorubicin (Reference) | MCF-7, SW480 | Potency compared | [1][2] |
Table 3: Docking Performance of Quinoline-3-Carboxamide Derivatives
| Compound Class | Target Protein | Key Finding | Reference |
| Quinoline-3-carboxamides | DDR Kinases (ATM, ATR, DNA-PKcs) | High selectivity towards ATM kinase | [3] |
| Quinoline-3-carboxamides | mTOR, PI3Kγ | Docking performed for homology comparison | [3] |
| N-2-amino-N-phenyl quinoline-3-carboxamides | PDGFR (PDB: 5GRN) | Compounds 36-39 showed better docking scores than sunitinib and tasquinimod | [4] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the results and for designing future experiments.
Molecular Docking of 6-Bromo Quinazoline Derivatives against EGFR
The molecular docking and molecular dynamics (MD) simulations for 6-bromo quinazoline derivatives were performed to investigate their binding affinity and interaction with the epidermal growth factor receptor (EGFR). The specific software and force fields used were not detailed in the provided search results. However, the studies calculated the binding energies of the compounds and analyzed their interactions with key amino acid residues within the active site of both wild-type and mutated EGFR.[1][2]
Molecular Docking of Quinoline-3-Carboxamide Derivatives
For the in silico identification of novel N-2-amino-N-phenyl quinoline-3-carboxamide derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR), a suite of computational tools was utilized. The ligand-receptor interactions were carried out using AutoDock 1.1.2 and MGL Tools 1.5.6. Visualization and analysis of the docking results were performed with Discovery Studio Visualizer v20.1.0.19295 and PyMOL. The quality of the protein structure was validated using the PROCHECK tool.[4]
Visualizing the Workflow and Signaling Pathways
To better understand the logical flow of the research and the biological context of the protein targets, the following diagrams are provided.
References
A Comparative Guide to Alternatives for Methyl 6-bromoquinoline-3-carboxylate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Methyl 6-bromoquinoline-3-carboxylate is a valuable scaffold, but its reactivity and cost may necessitate the consideration of alternatives. This guide provides an objective comparison of this compound with other potential precursors, supported by established principles in cross-coupling chemistry and representative experimental data.
Introduction to Quinolines and Cross-Coupling Reactions
The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Functionalization of the quinoline core, often through transition metal-catalyzed cross-coupling reactions, is a key strategy for the development of new therapeutic agents. The reactivity of a halo-substituted quinoline in reactions like the Suzuki-Miyaura coupling is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl. Another effective leaving group for such transformations is the trifluoromethanesulfonate (triflate, OTf) group.
Comparison of Leaving Groups at the 6-Position of Methyl Quinoline-3-carboxylate
The choice of leaving group at the 6-position of the quinoline ring directly impacts the reaction conditions required for successful cross-coupling and, consequently, the overall efficiency of the synthetic route. Below is a comparative overview of common alternatives to the bromo derivative.
Reactivity and Typical Reaction Conditions
| Alternative Compound | Leaving Group | Relative Reactivity in Cross-Coupling | Typical Catalyst Loading | Typical Reaction Temperature | Notes |
| Methyl 6-iodoquinoline-3-carboxylate | Iodo (-I) | Highest | Low (e.g., 1-3 mol%) | Room temperature to mild heating (e.g., 50-80 °C) | Most reactive, ideal for sensitive substrates, but often more expensive. |
| This compound | Bromo (-Br) | High | Moderate (e.g., 2-5 mol%) | Elevated temperatures (e.g., 80-110 °C) | Good balance of reactivity and stability, widely available. |
| Methyl 6-chloroquinoline-3-carboxylate | Chloro (-Cl) | Moderate | High (e.g., 5-10 mol%) with specialized ligands | High temperatures (e.g., 100-130 °C) | Less reactive, requiring more forcing conditions and often specialized, bulky phosphine ligands for good yields. More cost-effective starting material. |
| Methyl 6-(trifluoromethanesulfonyloxy)quinoline-3-carboxylate | Triflate (-OTf) | High | Moderate (e.g., 2-5 mol%) | Elevated temperatures (e.g., 80-110 °C) | Reactivity is comparable to or slightly less than the iodo derivative. Prepared from the corresponding 6-hydroxyquinoline. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor alternatives and a general protocol for their use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Precursors
1. Synthesis of Methyl 6-chloroquinoline-3-carboxylate
This synthesis can be adapted from known procedures for similar quinoline structures. A common route is the Gould-Jacobs reaction followed by chlorination and esterification.
-
Step 1: Gould-Jacobs Reaction: 4-Chloroaniline is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.
-
Step 2: Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to give ethyl 4,6-dichloroquinoline-3-carboxylate.
-
Step 3: Reduction and Esterification: The 4-chloro group can be selectively removed by catalytic hydrogenation. Subsequent esterification of the carboxylic acid with methanol under acidic conditions yields the final product.
2. Synthesis of Methyl 6-iodoquinoline-3-carboxylate
This compound can be prepared from 4-iodoaniline using a similar sequence to the chloro-derivative or via a Sandmeyer reaction from the corresponding 6-aminoquinoline.
-
From 4-iodoaniline: Follow a similar Gould-Jacobs reaction sequence as described for the chloro-analog.
-
Via Sandmeyer Reaction: Methyl 6-aminoquinoline-3-carboxylate can be diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodo group.
3. Synthesis of Methyl 6-(trifluoromethanesulfonyloxy)quinoline-3-carboxylate
This triflate derivative is synthesized from the corresponding 6-hydroxyquinoline.
-
Starting Material: Methyl 6-hydroxyquinoline-3-carboxylate.
-
Triflation: The hydroxyquinoline is reacted with trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base like pyridine or triethylamine in an inert solvent such as dichloromethane at low temperature (e.g., 0 °C to room temperature).
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Methyl 6-haloquinoline-3-carboxylate or Methyl 6-(trifluoromethanesulfonyloxy)quinoline-3-carboxylate (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
-
Procedure:
-
To a reaction vessel, add the quinoline substrate, the boronic acid derivative, the base, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (see table above) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Visualizing Synthetic Pathways and Decision Making
The following diagrams illustrate the general synthetic workflow and a decision-making process for selecting the appropriate quinoline precursor.
comparative study of different synthetic routes to quinoline esters
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The synthesis of quinoline esters, key intermediates and final products, can be approached through various synthetic routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of classical and modern methods for the synthesis of quinoline esters, supported by experimental data and detailed protocols to aid in methodological selection for research and development.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for quinoline esters is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Classical methods like the Gould-Jacobs, Conrad-Limpach, Doebner-von Miller, and Friedländer reactions are well-established, while modern metal-catalyzed cross-coupling reactions offer alternative pathways with distinct benefits.
Classical Condensation and Cyclization Reactions
The Gould-Jacobs Reaction: This reaction is a widely used method for synthesizing 4-hydroxyquinoline-3-carboxylates, which can be further modified. It involves the reaction of an aniline with an ethoxymethylenemalonate (or similar) derivative, followed by thermal cyclization. The reaction is generally high-yielding for electron-rich anilines but can be less effective for anilines bearing electron-withdrawing groups.
The Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis is effective for producing 4-hydroxyquinoline esters (4-quinolones). It involves the reaction of anilines with β-ketoesters. The initial condensation is followed by a thermal cyclization. The regioselectivity of the cyclization can be a key consideration.
The Doebner-von Miller Reaction: This reaction is a more flexible method that can produce a wider range of substituted quinolines. It involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. However, this reaction can sometimes lead to mixtures of products and lower yields.
The Friedländer Annulation: The Friedländer synthesis provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, such as a β-ketoester. This method offers good control over the substitution pattern of the resulting quinoline.
Modern Metal-Catalyzed Syntheses
Recent advances have introduced metal-catalyzed methods, such as palladium- or copper-catalyzed C-H activation and annulation reactions. These methods can offer milder reaction conditions, broader substrate scope, and novel disconnection approaches compared to classical methods. However, they often require more expensive catalysts and ligands.
Data Presentation: A Comparative Overview
The following table summarizes typical experimental data for the synthesis of quinoline esters via different routes, providing a basis for comparison of their efficiency and applicability.
| Synthetic Route | Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 1. 100°C, 2h; 2. 250°C, 30 min | ~85 | |
| Conrad-Limpach Synthesis | Aniline, Ethyl acetoacetate | Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1. Reflux in ethanol; 2. 250°C in Dowtherm A | ~70-80 | |
| Doebner-von Miller Reaction | Aniline, Crotonaldehyde | Quinoline-2-carboxylic acid | H2SO4, As2O5 | Moderate | |
| Friedländer Annulation | 2-Aminobenzophenone, Ethyl acetoacetate | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | Base catalyst (e.g., piperidine), reflux | ~90 | |
| Palladium-Catalyzed Annulation | 2-Iodoaniline, Ethyl propiolate | Ethyl quinoline-2-carboxylate | Pd(OAc)2, PPh3, CuI, Et3N | ~75 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.1 eq)
-
Diphenyl ether
Procedure:
-
A mixture of aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100°C for 2 hours.
-
The resulting intermediate, ethyl 3-(phenylamino)acrylate, is added dropwise to heated diphenyl ether at 250°C.
-
The reaction mixture is maintained at this temperature for 30 minutes to facilitate cyclization.
-
After cooling, the mixture is diluted with petroleum ether, and the precipitated product is collected by filtration.
-
The crude product is washed with petroleum ether and recrystallized from ethanol to afford pure ethyl 4-hydroxyquinoline-3-carboxylate.
Protocol 2: Conrad-Limpach Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Materials:
-
Aniline (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol
-
Dowtherm A (high-temperature heat transfer fluid)
Procedure:
-
Aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) are refluxed in ethanol for 1 hour to form the intermediate ethyl 3-anilinocrotonate.
-
The solvent is removed under reduced pressure.
-
The crude intermediate is added to preheated Dowtherm A at 250°C and maintained at this temperature for 15-30 minutes.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The product is washed with a suitable solvent (e.g., hexane or toluene) to remove the Dowtherm A and then recrystallized to yield the pure product.
Protocol 3: Friedländer Annulation Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
Materials:
-
2-Aminobenzophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
A solution of 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the classical synthesis of quinoline esters.
Caption: The Gould-Jacobs reaction pathway.
Caption: The Conrad-Limpach synthesis pathway.
Caption: The Friedländer annulation pathway.
Conclusion
The synthesis of quinoline esters can be achieved through a variety of methods, each with its own merits. The Gould-Jacobs and Conrad-Limpach reactions are reliable for specific substitution patterns, particularly for 4-hydroxyquinolines. The Friedländer annulation offers a more direct route to diverse quinoline esters with good regiocontrol. The Doebner-von Miller reaction, while versatile, may present challenges in terms of yield and selectivity. Modern metal-catalyzed reactions are emerging as powerful alternatives, often providing milder conditions and broader applicability, though catalyst cost can be a consideration. The selection of a particular synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational information to make an informed decision for the synthesis of these important heterocyclic compounds.
Comparative Guide to the Validation of Analytical Methods for Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Methyl 6-bromoquinoline-3-carboxylate. The information presented is based on established analytical methodologies for structurally similar quinoline derivatives and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Executive Summary
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. HPLC-UV offers a robust, cost-effective, and widely available method suitable for routine quality control and stability testing. GC-MS provides higher selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level quantification, although it may require derivatization for non-volatile analytes. The choice of method will depend on the specific analytical requirements, such as the need for high throughput, sensitivity, or structural elucidation of impurities.
Data Presentation: Comparison of Analytical Method Validation Parameters
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of quinoline derivatives, providing a basis for comparison.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
| Specificity | Good | Excellent |
| Robustness | Demonstrated | Demonstrated |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in bulk drug substance and formulated products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the solvent to achieve a concentration within the calibration range.
3. Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations across the intended range. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze a placebo and a sample spiked with known impurities to demonstrate that the analyte peak is free from interference.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive determination of this compound and the identification of volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Full scan (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) for quantification.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.
3. Validation Procedure:
-
Linearity: Analyze a series of at least five concentrations and plot the peak area of the target ion against the concentration.
-
Accuracy: Perform recovery studies by spiking a suitable matrix with known amounts of the analyte.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the target ion in SIM mode.
-
Specificity: Analyze a blank and spiked samples to ensure no interfering peaks at the retention time of the analyte. The mass spectrum provides a high degree of specificity.
-
Robustness: Evaluate the effect of small variations in GC parameters (e.g., oven temperature ramp rate, carrier gas flow).
Mandatory Visualizations
Caption: Workflow for HPLC-UV Method Validation.
Caption: Workflow for GC-MS Method Validation.
Safety Operating Guide
Proper Disposal of Methyl 6-bromoquinoline-3-carboxylate: A Step-by-Step Guide
Methyl 6-bromoquinoline-3-carboxylate is a halogenated heterocyclic aromatic compound. Due to its chemical structure, it should be treated as a hazardous substance. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and replace them regularly. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary. |
| Footwear | Closed-toe shoes that cover the entire foot are mandatory. |
| Respiratory | If there is a risk of generating dust, use a respirator with an appropriate particulate filter. |
Spill Management Protocol
In the event of a spill, it is important to act quickly and safely to minimize exposure and contamination.
Experimental Protocol: Solid Spill Cleanup
-
Restrict Access: Immediately notify others in the area and restrict access to the spill site.
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Containment: Carefully sweep the solid material into a designated hazardous waste container, taking care not to create airborne dust.
-
Decontamination: After the bulk of the material has been collected, decontaminate the spill area by wiping it down with a damp cloth or paper towel.
-
Waste Disposal: All materials used for cleanup (e.g., contaminated gloves, wipes, dustpan) must be placed in the hazardous waste container.
-
Labeling: Securely close and label the hazardous waste container with its contents.
Disposal Procedures for this compound
Disposal of this compound must be handled as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.
Operational Plan for Chemical Disposal
-
Waste Segregation:
-
Solid Waste: Unused or waste this compound should be collected as solid hazardous waste. It should be kept separate from liquid waste.
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as solid hazardous waste. These items should be double-bagged in clear plastic bags before being placed in the main waste container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the container labels should be defaced, and the container can be disposed of in the appropriate glass or plastic recycling bin.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and sealable container for solid hazardous waste. The container must be compatible with the chemical and clearly labeled.
-
Do not overfill the waste container; it should be filled to no more than 90% of its capacity.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling and Storage:
-
Label the hazardous waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Methyl 6-bromoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 6-bromoquinoline-3-carboxylate (CAS No. 1220418-77-8). The following procedures are based on the safety profiles of structurally similar compounds, such as quinoline and its bromo-derivatives, and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion. |
| Skin | A lab coat (Nomex® or similar flame-resistant material is recommended) buttoned to cover as much skin as possible. Disposable nitrile gloves should be worn and inspected before each use. Contaminated gloves must be disposed of properly. |
| Respiratory | For handling the solid compound outside of a fume hood or for procedures that may generate dust, a NIOSH-approved respirator (e.g., N95) is required. All handling of solutions should be performed in a certified chemical fume hood. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a chemical fume hood.
-
Have all necessary glassware, solvents, and reagents prepared and readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Handling the Solid Compound:
-
Perform all weighing and transfers of the solid this compound inside a chemical fume hood to avoid inhalation of fine particles.
-
Use a spatula for transfers. Avoid creating dust.
-
Close the container tightly after use and store it in a cool, dry, and well-ventilated area.
3. Solution Preparation:
-
Add the desired solvent to the weighed solid in a flask. Do not add the solid to the solvent.
-
If necessary, gently swirl the mixture to dissolve the compound. Sonication may be used to aid dissolution.
-
Clearly label the prepared solution with the chemical name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Conduct all reactions and procedures involving this compound within a chemical fume hood.
-
Keep all containers with the chemical closed when not in use.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
1. Waste Segregation:
-
Halogenated Organic Waste: All solutions containing this compound, as well as rinsates from cleaning contaminated glassware, should be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be collected in a separate, sealed, and labeled hazardous waste bag.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Avoid using abbreviations.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Keep waste containers securely closed except when adding waste.
4. Waste Pickup:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
